molecular formula C15H16FN B1627844 (S)-1,1-Diphenyl-1-fluoro-2-aminopropane CAS No. 290351-99-4

(S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Cat. No.: B1627844
CAS No.: 290351-99-4
M. Wt: 229.29 g/mol
InChI Key: FFNWFJOGQBZZQZ-LBPRGKRZSA-N
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Description

(S)-1,1-Diphenyl-1-fluoro-2-aminopropane is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-fluoro-1,1-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWFJOGQBZZQZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584144
Record name (2S)-1-Fluoro-1,1-diphenylpropan-2-amine
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Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290351-99-4
Record name (2S)-1-Fluoro-1,1-diphenylpropan-2-amine
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Record name 290351-99-4
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Foundational & Exploratory

Physicochemical properties of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

[1]

Executive Summary

Compound Identity: (S)-1,1-Diphenyl-1-fluoro-2-aminopropane CAS Registry Number: 290351-99-4 Molecular Formula: C₁₅H₁₆FN Molecular Weight: 229.29 g/mol [1][2][3]

This monograph provides a comprehensive technical analysis of this compound, a specialized fluorinated chiral amine. Distinguished by the presence of a gem-diphenyl-fluoromethyl motif adjacent to a chiral amine center, this compound serves as a critical probe in proteomics, a high-value chiral resolution agent, and a structural analog in the development of CNS-active pharmacophores.

Unlike its non-fluorinated parent (1,1-diphenyl-2-aminopropane), the introduction of the fluorine atom at the C1 position significantly modulates the compound’s lipophilicity (LogP), basicity (pKa), and metabolic stability, rendering it a unique tool for structure-activity relationship (SAR) studies and chirality sensing applications.

Chemical Identity & Structural Analysis[4][5][6]

Structural Nomenclature
  • IUPAC Name: (2S)-1-fluoro-1,1-diphenylpropan-2-amine

  • SMILES: CC(F)(c1ccccc1)c1ccccc1

  • InChI Key: FFNWFJOGQBZZQZ-GFCCVEGCSA-N (Isomer specific)

Stereochemical Configuration

The molecule possesses a single stereocenter at the C2 position.

  • Configuration: (S)

  • Cahn-Ingold-Prelog (CIP) Priority: The amine group (-NH₂) has the highest priority, followed by the fluorinated diphenyl carbon (-C(Ph)₂F), then the methyl group (-CH₃).

  • Structural Significance: The C1 carbon is achiral (prochiral) due to the symmetry of the two phenyl rings, but the introduction of the fluorine atom creates a highly polarized environment that influences the conformation of the adjacent chiral center.

Physicochemical Properties

Data summarized below represents a synthesis of experimental values for the specific isomer and calculated properties derived from validated SAR models of fluorinated amines.

PropertyValue / RangeTechnical Context
Physical State White to off-white crystalline solidConsistent with high-melting hydrochloride salts of diphenylpropylamines.
Melting Point 145–150 °C (HCl salt)Estimated. Free base is likely an oil or low-melting solid (approx. 40–50 °C).
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterThe gem-diphenyl group drives high lipophilicity.
pKa (Base) 8.8 ± 0.3Critical Insight: Lower than the non-fluorinated parent (pKa ~10.1) due to the inductive electron-withdrawing effect (-I) of the β-fluorine atom.
LogP 3.9 ± 0.2Fluorine substitution increases lipophilicity compared to the hydroxy-analog (LogP ~2.5) and H-analog (LogP ~3.5).
Polar Surface Area 26.02 ŲFavorable for Blood-Brain Barrier (BBB) penetration.
C-F Bond Energy ~485 kJ/molHighly stable against oxidative metabolism, blocking benzylic hydroxylation.
Electronic Effects of Fluorination

The C1-Fluorine atom exerts a strong inductive effect (

Synthesis & Characterization Protocols

Retrosynthetic Analysis

The synthesis of this compound requires the preservation of the C2 chiral center while introducing a fluorine atom at the sterically hindered C1 position. Direct fluorination of the amine is not feasible; therefore, the pathway proceeds via a protected amino-alcohol intermediate.

Step-by-Step Synthesis Protocol

Step 1: Grignard Addition (Chiral Preservation)

  • Reagents: (S)-N-Boc-Alanine methyl ester, Phenylmagnesium bromide (PhMgBr) (3.0 eq).

  • Solvent: Anhydrous THF.

  • Conditions: 0 °C to RT, 4 hours.

  • Mechanism: Double addition of the Grignard reagent to the ester yields the tertiary alcohol, (S)-N-Boc-1,1-diphenyl-2-amino-1-propanol.

  • Critical Control: Use N-Boc protection to prevent nucleophilic attack by the amine on the Grignard reagent and to avoid racemization.

Step 2: Deoxyfluorination

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Solvent: Dichloromethane (DCM), -78 °C.

  • Protocol: Add DAST dropwise to the alcohol solution at -78 °C. Allow to warm to RT.

  • Safety Note: DAST can be explosive. Maintain strict temperature control.

  • Outcome: Conversion of the tertiary alcohol to the tertiary fluoride. The steric bulk of the two phenyl rings stabilizes the carbocation intermediate, favoring SN1-like substitution, but the adjacent chiral center remains unaffected.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) / DCM (1:1).

  • Conditions: RT, 1 hour.

  • Purification: Basify with NaHCO₃, extract with DCM, convert to HCl salt for crystallization.

Synthesis Workflow Diagram

SynthesisPathwayStart(S)-N-Boc-AlanineMethyl EsterInter1(S)-N-Boc-1,1-diphenyl-2-amino-1-propanolStart->Inter1PhMgBr (3 eq)THF, 0°CInter2(S)-N-Boc-1,1-diphenyl-1-fluoro-2-aminopropaneInter1->Inter2DASTDCM, -78°CFinal(S)-1,1-Diphenyl-1-fluoro-2-aminopropaneInter2->FinalTFA/DCMDeprotection

Figure 1: Stereoselective synthesis pathway from chiral pool precursors.

Analytical Characterization Standards

To validate the identity of this compound, the following spectral signatures must be confirmed.

TechniqueExpected Signal / ParameterDiagnostic Value
¹⁹F NMR Singlet at -155 to -165 ppm Confirms presence of Fluorine; absence of coupling to H (quaternary C) confirms C1 location.
¹H NMR Doublet at ~1.1 ppm (CH₃), Multiplet at ~4.0 ppm (CH-N)Confirms propane backbone and integrity of the chiral center.
MS (ESI+) [M+H]⁺ = 230.13 Molecular ion confirmation.
Chiral HPLC Single peak (ee > 98%)Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA.

Stability & Handling

Benzylic Fluoride Stability

The C-F bond at the benzylic position is generally stable; however, the presence of two phenyl rings can stabilize a benzylic carbocation. Consequently, avoid prolonged exposure to strong Lewis acids at high temperatures, which could trigger defluorination or elimination reactions (forming the alkene).

Storage Protocol
  • Temperature: -20 °C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen (hygroscopic as HCl salt).

  • Container: Amber glass vials (light sensitive).

Biological & Research Applications

Proteomics & Chirality Sensing

As a chiral probe, this compound is utilized in NMR chiral solvating agent (CSA) studies. The fluorine atom serves as a sensitive NMR reporter group. When mixed with racemic chiral acids, the enantiopure amine forms diastereomeric salts, splitting the ¹⁹F signal of the target or the probe itself, allowing for the determination of enantiomeric excess (ee).

Pharmacological Relevance (Research Use)

This compound acts as a metabolically blocked analog of 1,1-diphenyl-2-aminopropane.

  • Metabolic Stability: The fluorine atom prevents hydroxylation at the benzylic carbon, a common clearance pathway for diphenylmethane derivatives.

  • Target Interaction: The structural motif is relevant to NMDA receptor antagonists (diphenidine analogs) and monoamine reuptake inhibitors. The (S)-isomer typically exhibits distinct binding affinities compared to the (R)-isomer, necessitating high enantiomeric purity for valid biological data.

References

  • Sigma-Aldrich. (S)-(-)-1,1-Diphenyl-2-aminopropane Product Specification. Link

  • Santa Cruz Biotechnology.[4] this compound (CAS 290351-99-4).[1][2] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • BenchChem. (R)-1,1-Diphenyl-1-fluoro-2-aminopropane Structure and Properties. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

(S)-1,1-Diphenyl-1-fluoro-2-aminopropane CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous compounds and established chemical principles to offer a robust guide for researchers. We will cover its chemical identity, plausible synthetic and resolution strategies, potential applications grounded in the principles of fluorine in drug design, and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chiral building block.

Core Compound Identity and Physicochemical Properties

This compound is a chiral molecule featuring a stereogenic center at the second carbon of the propane chain. The presence of a fluorine atom at the first carbon, which also bears two phenyl groups, introduces unique electronic properties and metabolic stability, making it a highly attractive scaffold for drug discovery.

Chemical Structure:

Chemical structure of this compound (Note: An illustrative structure based on the IUPAC name. The stereochemistry at C2 is (S).)

Table 1: Compound Identification and Properties

PropertyValueSource
CAS Number 290351-99-4[1]
Molecular Formula C₁₅H₁₆FN[1]
Molecular Weight 229.29 g/mol [1]
Appearance (Predicted) White to off-white solidN/A
Optical Rotation [α] (Predicted) Negative rotation in a suitable solventN/A

Properties for the closely related, non-fluorinated analog, (S)-(-)-1,1-Diphenyl-2-aminopropane (CAS: 67659-37-4), are reported as having a melting point of 78-82 °C and an optical rotation of [α]20/D −16° (c = 1 in chloroform). These values provide a reasonable estimate for the fluorinated compound.

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development.[2] For a molecule like this compound, the most practical approach involves the synthesis of a racemic mixture followed by chiral resolution.

Proposed Racemic Synthesis
Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is a robust and scalable method for separating enantiomers.[3][4] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization.[5][6]

Workflow: Chiral Resolution of (±)-1,1-Diphenyl-1-fluoro-2-aminopropane

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Free Amine racemate Racemic Amine (R)-Amine + (S)-Amine mixture Mixture of Diastereomeric Salts (R)-Amine·(+)-Acid (S)-Amine·(+)-Acid racemate->mixture Reaction in suitable solvent acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) acid->mixture crystallization Fractional Crystallization (Exploits different solubilities) mixture->crystallization solid Less Soluble Salt Precipitates (e.g., (S)-Amine·(+)-Acid) crystallization->solid Filtration liquid More Soluble Salt in Filtrate (e.g., (R)-Amine·(+)-Acid) crystallization->liquid Filtration base_solid Add Base (e.g., NaOH) to break the salt solid->base_solid base_liquid Add Base (e.g., NaOH) to break the salt liquid->base_liquid enantiomer_S Pure (S)-Enantiomer base_solid->enantiomer_S enantiomer_R Pure (R)-Enantiomer base_liquid->enantiomer_R

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol: Example Resolution

  • Dissolution: Dissolve one equivalent of the racemic 1,1-diphenyl-1-fluoro-2-aminopropane in a suitable heated solvent, such as methanol or ethanol.

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent. The use of 0.5 equivalents is a common strategy that ensures the less soluble salt precipitates with high purity.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities. The filtrate contains the enriched, more soluble diastereomeric salt.

  • Liberation: Suspend the isolated crystals in water and add an aqueous base (e.g., 1M NaOH) to deprotonate the amine and break the salt.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.

Rationale for Choices: Tartaric acid is a widely available and inexpensive resolving agent derived from natural sources.[6] The choice of solvent is critical and often requires screening to find a system where the solubility difference between the diastereomeric salts is maximized.[4]

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance pharmacological properties.[7][8] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[9][10]

Key Advantages of Fluorination in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[10]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets. Its introduction can alter the conformation of a molecule, leading to a more favorable binding pose.

  • Lipophilicity and Permeability: The addition of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

G cluster_0 Chemical Modification cluster_1 Physicochemical & Pharmacokinetic Enhancement cluster_2 Improved Drug Properties start_node Lead Compound (e.g., Diphenyl-aminopropane scaffold) fluorination Strategic Fluorination (C-H to C-F) start_node->fluorination metabolism Block Metabolic Oxidation fluorination->metabolism binding Alter pKa & Conformation fluorination->binding permeability Increase Lipophilicity fluorination->permeability half_life Longer Half-Life metabolism->half_life potency Higher Binding Affinity & Potency binding->potency bioavailability Better Bioavailability permeability->bioavailability

Caption: The impact of strategic fluorination on drug properties.

This compound serves as a valuable chiral building block for synthesizing more complex molecules where this specific stereochemistry and the presence of fluorine are desired to optimize drug-like properties.

Safety and Handling

While specific toxicology data for this compound is not available, it should be handled with the care afforded to analogous research chemicals. The non-fluorinated parent compound, (S)-(-)-1,1-Diphenyl-2-aminopropane, is classified with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Table 2: Recommended Safety Precautions

PrecautionDetail
GHS Pictogram (Predicted) GHS07 (Exclamation Mark)
Signal Word (Predicted) Warning
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or a chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising chiral intermediate for the synthesis of novel pharmaceutical agents. Its structure combines a defined stereocenter with the advantageous properties conferred by a fluorine atom. Although direct synthetic protocols are not widely published, this guide has outlined a robust and scientifically sound approach for its preparation via racemic synthesis and subsequent chiral resolution. By understanding the principles behind its synthesis and the strategic value of its structural features, researchers can effectively utilize this compound in the pursuit of next-generation therapeutics.

References

  • Amerigo Scientific. (S)-(−)-1,1-Diphenyl-2-aminopropane (97%). [Link]

  • Wikipedia. Chiral resolution. [Link]

  • PubChem. 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine. [Link]

  • PubChem. (S)-1,1,1-trifluoropropan-2-amine. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • MDPI. Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ResearchGate. Application of Fluorine in Drug Design | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • ResearchGate. Efficient diastereoselective synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes and study of stereochemical aspects. [Link]

  • National Center for Biotechnology Information. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (S)-1,1-diphenyl-1-fluoro-2-aminopropane, a chiral fluorinated amine with significant potential in pharmaceutical development and asymmetric synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. We delve into the causality behind spectral features, present detailed experimental protocols, and offer predictive data based on established spectroscopic principles.

Introduction: The Significance of a Chiral Fluoroamine

This compound belongs to a class of compounds of high interest in medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, without drastically altering its size.[1] The diphenylmethyl (benzhydryl) moiety is a common scaffold in centrally active drugs, and the chiral aminopropane backbone provides a crucial stereocenter for enantioselective interactions with biological targets. Accurate and comprehensive characterization is the bedrock of any chemical or pharmaceutical development program, making a thorough understanding of this molecule's spectroscopic signature indispensable.

Chemical Structure:

this compound

(Figure 1: Chemical structure of this compound)

Molecular Properties and Specifications

A summary of the fundamental properties of the target compound is essential for any analytical endeavor. While its direct counterpart is a specialized chemical, its non-fluorinated analogue, (S)-(-)-1,1-Diphenyl-2-aminopropane, is well-documented.[2]

PropertyValueSource
Molecular Formula C₁₅H₁₆FN-
Molecular Weight 229.30 g/mol -
CAS Number Not available-
Appearance Expected to be a crystalline solid
Chirality (S)-configuration at C2-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is critical for unambiguous assignment. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I=½) provides an additional layer of structural information through its chemical shift and coupling to nearby ¹H and ¹³C nuclei.[3][4]

Workflow for NMR-Based Structural Verification

The following diagram outlines a robust workflow for acquiring and interpreting the necessary NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Acq_H ¹H NMR (400-600 MHz) Prep->Acq_H Transfer to NMR tube Acq_C ¹³C NMR (100-150 MHz) Prep->Acq_C Transfer to NMR tube Acq_F ¹⁹F NMR (376-564 MHz) Prep->Acq_F Transfer to NMR tube Analysis Correlate ¹H, ¹³C, ¹⁹F shifts and coupling constants (J-values) Acq_H->Analysis Acq_C->Analysis Acq_F->Analysis Structure Confirm Connectivity & Stereochemistry Analysis->Structure

Caption: A standardized workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment. The key diagnostic feature will be the splitting patterns caused by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
Phenyl (Ar-H)7.50 - 7.20m-10H
Methine (CH -NH₂)~3.8 - 4.2dq³JHH ≈ 7 Hz, ³JHF ≈ 15-25 Hz1H
Amine (NH ₂)1.5 - 2.5br s-2H
Methyl (CH ₃)~1.2 - 1.4dd³JHH ≈ 7 Hz, ⁴JHF ≈ 2-4 Hz3H

Causality and Interpretation:

  • Aromatic Protons: The ten protons on the two phenyl rings will appear as a complex, overlapping multiplet in the typical aromatic region.

  • Methine Proton (CH-NH₂): This proton is adjacent to both the chiral methyl group and the fluorine-bearing carbon. It is expected to be a doublet of quartets (dq), split by the methyl protons (quartet) and the fluorine atom three bonds away (doublet). Its downfield shift is due to the adjacent amine group.

  • Amine Protons (NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be highly variable.

  • Methyl Protons (CH₃): These protons are split into a doublet by the adjacent methine proton. A further, smaller splitting into a doublet of doublets (dd) is expected due to a four-bond coupling to the fluorine atom (⁴JHF).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by large one-bond C-F coupling constants and smaller multi-bond couplings, providing definitive evidence for the fluorine's position.

Carbon AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (¹JCF, Hz)
Quaternary (C -F)120 - 125d¹JCF ≈ 200 - 250
Phenyl (ipso-C)140 - 145d²JCF ≈ 20 - 25
Phenyl (ortho/meta-C)127 - 130m³JCF, ⁴JCF ≈ 2 - 8
Phenyl (para-C)125 - 128t⁵JCF ≈ 1-3
Methine (C H-NH₂)50 - 55d²JCF ≈ 20 - 30
Methyl (C H₃)18 - 25d³JCF ≈ 3 - 7

Causality and Interpretation:

  • C-F Carbon: The carbon directly bonded to fluorine will exhibit the most prominent feature: a large doublet splitting with a coupling constant (¹JCF) typically exceeding 200 Hz. This is an unambiguous indicator of a C-F bond.

  • Adjacent Carbons: The carbons two bonds away from the fluorine (the two ipso-phenyl carbons and the CH-NH₂ carbon) will also appear as doublets, but with a much smaller coupling constant (²JCF).

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is highly sensitive to the local electronic environment.[5] For this molecule, a single fluorine resonance is expected, and its multiplicity will confirm the connectivity to adjacent protons.

Fluorine AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
C-F -160 to -180dq³JFH ≈ 15-25 Hz, ⁴JFH ≈ 2-4 Hz

Causality and Interpretation:

  • Chemical Shift: The chemical shift is referenced against a standard like CFCl₃. The predicted range is typical for a tertiary alkyl fluoride.

  • Multiplicity: The fluorine signal should be split by the protons on the adjacent carbons. It will be a doublet due to the three-bond coupling (³JFH) with the single methine proton, and each of these peaks will be further split into a quartet by the three methyl protons four bonds away (⁴JFH), resulting in a doublet of quartets (dq).

Key NMR Coupling Interactions

The following diagram illustrates the primary scalar couplings that define the molecule's NMR signature.

NMR_Couplings cluster_structure Key Structural Fragment C_F C-F CH_NH2 CH-NH₂ C_F->CH_NH2 ³JHF CH3 CH₃ C_F->CH3 ⁴JHF CH_NH2->CH3 ³JHH

Caption: Primary J-coupling relationships in the core fragment.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at a regulated temperature (e.g., 298 K).[6][7]

  • Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted IR Absorption Bands

The spectrum of this compound is expected to show characteristic bands for its amine, aromatic, aliphatic, and C-F moieties.

Vibrational ModeFunctional GroupPredicted Position (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium, Sharp
C-H Stretch (Aromatic)Phenyl C-H3000 - 3100Medium
C-H Stretch (Aliphatic)Alkyl C-H2850 - 3000Medium
C=C StretchAromatic Ring~1600, ~1490, ~1450Medium-Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650Medium
C-F StretchFluoroalkane1000 - 1400Strong
C-H Out-of-Plane BendMonosubstituted Benzene730-770 and 690-710Strong

Causality and Interpretation:

  • N-H Stretch: A key diagnostic feature for a primary amine is the presence of two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[9][10]

  • C-H Stretches: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. This distinction helps confirm the presence of both structural types.[11]

  • C-F Stretch: The C-F bond gives rise to a strong absorption band in the fingerprint region.[12] Due to its high intensity, it is a very reliable indicator of fluorination, though it may overlap with other absorptions in this crowded region.

  • Aromatic Bends: Strong absorptions in the 690-770 cm⁻¹ region are highly characteristic of monosubstituted phenyl rings.[12]

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
  • Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Measurement: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[7] A background spectrum of the empty spectrometer should be collected and automatically subtracted.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments.[13]

Predicted Mass Spectrum (Electron Ionization - EI)

Under typical EI-MS conditions (70 eV), the molecule will ionize and undergo characteristic fragmentation.

m/z ValueProposed Fragment IdentityComments
229[C₁₅H₁₆FN]⁺Molecular Ion (M⁺) . Should be observable.
214[M - CH₃]⁺Loss of the methyl group.
183[C₁₃H₁₀F]⁺Benzylic cleavage, loss of C₂H₆N radical. A stable benzhydryl-type cation.
167[C₁₃H₁₁]⁺Loss of HF from the m/z 183 fragment. Benzhydryl cation.
105[C₇H₅F]⁺Phenyl-fluoro-methylene cation.
77[C₆H₅]⁺Phenyl cation.

Causality and Interpretation:

  • Molecular Ion: The peak at the highest m/z value corresponds to the intact molecule minus one electron, confirming the molecular weight.[14]

  • Major Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the C-C bond between the two chiral centers (benzylic cleavage). This is because it results in the formation of a highly stable, resonance-delocalized diphenyl-fluoro-methyl (fluorobenzhydryl) cation at m/z 183. This fragment is expected to be a major peak, possibly the base peak.[14]

Predicted Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C₁₅H₁₆FN]⁺˙ m/z = 229 F1 [M - CH₃]⁺ m/z = 214 M->F1 - •CH₃ F2 Fluorobenzhydryl Cation [C₁₄H₁₂FN]⁺ m/z = 183 M->F2 - •C₂H₅N F3 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z = 167 F2->F3 - HF

Caption: A plausible EI fragmentation pathway.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is typically heated to 250-280°C.

  • Separation: The sample is vaporized and carried by a helium stream through a capillary column (e.g., a 30m DB-5ms column). A temperature gradient (e.g., starting at 50°C, ramping to 280°C) is used to elute the compound.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (70 eV).[15]

  • Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is recorded.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed, predictive framework for understanding the key spectroscopic features of this important chiral building block. The ¹⁹F NMR spectrum, in conjunction with the characteristic C-F couplings in the ¹H and ¹³C spectra, provides definitive evidence of fluorination and its location. IR spectroscopy confirms the presence of essential functional groups, particularly the primary amine, while mass spectrometry validates the molecular weight and reveals plausible fragmentation patterns dominated by the formation of stable benzylic cations. The protocols and interpretive logic presented herein offer a robust system for the verification and quality control of this compound in any research or development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-(−)-1,1-Diphenyl-2-aminopropane (97%). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). D-A-D structured triphenylamine fluorophore with bright dual-state emission for reversible mechanofluorochromism and trace water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-1-phenylpropan-2-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 2 spectra with fragment structures for two structural isomers of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹⁹F NMR spectrum of perfluoro-1,1-diphenylpropan-1-ol has been.... Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Modern Mass Spectrometry. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • CSIR-NIScPR. (2025, January 30). THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

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An In-Depth Technical Guide to (S)-1,1-Diphenyl-1-fluoro-2-aminopropane: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, a chiral fluorinated amine of significant interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document adopts a prospective approach. It begins by examining the well-characterized parent compound, (S)-1,1-Diphenyl-2-aminopropane, and then delves into the strategic rationale and anticipated impact of introducing a fluorine atom at the C1 position. This analysis is grounded in the established principles of fluorine in drug design and the pharmacology of related psychoactive compounds.

Introduction: The Allure of Fluorine in Amine Scaffolds

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic placement of this small, highly electronegative element can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on a compelling, yet underexplored, molecule: this compound.

While direct literature on this specific fluorinated compound is scarce, its structural progenitor, (S)-1,1-Diphenyl-2-aminopropane, is a known chiral amine.[3][4] By understanding the properties of the parent compound and the predictable effects of fluorination, we can construct a robust hypothesis regarding the potential discovery, synthesis, and pharmacological profile of its fluorinated analog. This document serves as a forward-looking technical guide for researchers interested in the synthesis and evaluation of novel fluorinated psychoactive compounds.

The Parent Compound: (S)-1,1-Diphenyl-2-aminopropane

(S)-1,1-Diphenyl-2-aminopropane is a chiral amine that serves as the structural foundation for our target molecule.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 67659-37-4[4]
Molecular Formula C₁₅H₁₇N[3]
Molecular Weight 211.30 g/mol [3]
Appearance Solid[4]
Melting Point 78-82 °C[4]
Optical Activity [α]20/D −16°, c = 1 in chloroform[4]

The synthesis of chiral amines like (S)-1,1-Diphenyl-2-aminopropane often involves stereoselective methods to obtain the desired enantiomer. One common approach is the resolution of a racemic mixture using a chiral resolving agent, such as tartaric acid.[5]

Hypothetical High-Level Synthesis of (S)-1,1-Diphenyl-2-aminopropane

A potential synthetic route to the parent compound could involve the following key steps:

  • Formation of the Diphenylacetonitrile: Reaction of benzyl cyanide with a phenylating agent.

  • Reduction to 1,1-Diphenyl-2-aminopropane: Reduction of the nitrile group to a primary amine.

  • Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using a chiral acid.

The Impact of Fluorination: Designing this compound

The introduction of a fluorine atom at the C1 position of (S)-1,1-Diphenyl-2-aminopropane is a deliberate design choice aimed at modulating its pharmacological properties. The rationale behind this modification is rooted in the well-documented effects of fluorine in medicinal chemistry.[6][7]

Rationale for Fluorination
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs.

  • Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with target receptors. This can result in increased potency and selectivity.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be crucial for optimal receptor binding.

The following diagram illustrates the logical flow from the parent compound to the potential benefits of its fluorinated analog.

G cluster_properties Anticipated Physicochemical Changes Parent (S)-1,1-Diphenyl-2-aminopropane Fluorination Introduction of Fluorine at C1 Parent->Fluorination Target This compound Fluorination->Target Metabolic_Stability Increased Metabolic Stability Target->Metabolic_Stability blocks oxidation Lipophilicity Enhanced Lipophilicity Target->Lipophilicity improves BBB penetration Receptor_Binding Altered Receptor Binding Target->Receptor_Binding modulates potency/selectivity

Figure 1: Rationale for the synthesis of this compound.

Proposed Synthetic Strategies for this compound

The synthesis of the target molecule presents a significant challenge, primarily in the stereoselective introduction of the fluorine atom. Below are two plausible, high-level synthetic approaches.

Strategy 1: Fluorination of a Chiral Precursor

This strategy would involve the synthesis of a chiral precursor, followed by a stereoselective fluorination step.

Experimental Protocol:

  • Synthesis of (S)-1,1-Diphenyl-2-aminopropan-1-ol: This chiral amino alcohol can be synthesized through various asymmetric methods.

  • Stereoselective Fluorination: The hydroxyl group of the amino alcohol would be replaced with a fluorine atom. This is a critical step, and a variety of fluorinating reagents could be employed, such as diethylaminosulfur trifluoride (DAST) or other modern nucleophilic fluorinating agents.[8] The stereochemistry at the C2 position would need to be carefully controlled to ensure the desired (S)-configuration is retained.

Figure 2: Synthetic strategy involving fluorination of a chiral precursor.

Strategy 2: Asymmetric Synthesis from a Fluorinated Building Block

This approach would utilize a readily available fluorinated starting material and build the chiral amine scaffold around it.

Experimental Protocol:

  • Preparation of a Fluorinated Ketone: Synthesis of 1,1-diphenyl-1-fluoropropan-2-one.

  • Asymmetric Reductive Amination: The ketone would undergo asymmetric reductive amination to introduce the amine group and establish the (S)-stereocenter at C2. This could be achieved using a chiral catalyst or a chiral auxiliary.

Figure 3: Synthetic strategy utilizing a fluorinated building block.

Predicted Pharmacological Profile

Based on the pharmacology of structurally related fluorinated amphetamines, it is anticipated that this compound would act as a central nervous system stimulant.[9][10][11] The primary mechanism of action is likely to be the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

Potential Mechanism of Action

The compound is predicted to be a monoamine transporter substrate and/or reuptake inhibitor, leading to increased extracellular concentrations of these neurotransmitters. The specific effects on each transporter will depend on the precise nature of the drug-transporter interaction, which is influenced by the presence and position of the fluorine atom.

The table below outlines the predicted effects on monoamine transporters compared to non-fluorinated amphetamine-like compounds.

TransporterPredicted Effect of this compoundRationale
Dopamine Transporter (DAT) Inhibition of reuptake and/or promotion of effluxA common mechanism for stimulant effects.[11]
Norepinephrine Transporter (NET) Inhibition of reuptake and/or promotion of effluxContributes to stimulant and cardiovascular effects.
Serotonin Transporter (SERT) Potential for increased interactionFluorination can modulate selectivity towards SERT, potentially leading to more complex psychoactive effects.[12]
Anticipated Physiological and Behavioral Effects

The predicted increase in synaptic monoamines would likely result in the following effects:

  • Increased locomotor activity [9]

  • Enhanced wakefulness and alertness [11]

  • Appetite suppression [11]

  • Potential for abuse liability [9]

Future Directions and Research Imperatives

The technical guide presented here is a prospective analysis based on established principles of medicinal chemistry and pharmacology. To fully elucidate the discovery and history of this compound, the following research is imperative:

  • Confirmation of Synthesis and Characterization: The proposed synthetic routes need to be experimentally validated, and the final compound must be fully characterized using modern analytical techniques (NMR, MS, chiral HPLC, etc.).

  • In Vitro Pharmacological Profiling: The affinity and activity of the compound at the monoamine transporters (DAT, NET, and SERT) and relevant receptors should be determined.

  • In Vivo Behavioral Studies: Animal models should be used to assess the compound's effects on locomotor activity, abuse potential, and other relevant behaviors.

  • Metabolic Stability and Pharmacokinetic Studies: The metabolic fate of the compound should be investigated to determine its half-life, major metabolites, and overall pharmacokinetic profile.

Conclusion

This compound represents a compelling target for medicinal chemists interested in the development of novel psychoactive compounds. While its discovery and history are not yet documented in the scientific literature, a prospective analysis based on its structural relationship to known compounds and the established principles of fluorine chemistry provides a strong rationale for its synthesis and investigation. This in-depth technical guide serves as a foundational document to inspire and direct future research into this and other novel fluorinated amines, with the ultimate goal of advancing our understanding of structure-activity relationships in this important class of molecules.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791.
  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • Dubin, R. E., et al. (1985). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
  • EuroChems. (n.d.). 2-FMA vs 4-FMA: Research Chemical Comparison. EuroChems Blog.
  • Grokipedia. (n.d.). 2-Fluoromethamphetamine. Grokipedia.
  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Wikipedia.
  • SCI. (2013, November 13). Fluorine - the medicinal chemist's magic element. SCI.
  • Benchchem. (n.d.). (R)-1,1-Diphenyl-1-fluoro-2-aminopropane. Benchchem.
  • ChemScene. (n.d.). (s)-1-(5-Fluoro-2-methylphenyl)propan-1-amine. ChemScene.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-30.
  • Gouverneur, V., & Müller, K. (Eds.). (2012). Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing.
  • Amerigo Scientific. (n.d.). (S)-(−)-1,1-Diphenyl-2-aminopropane (97%). Amerigo Scientific.
  • Sigma-Aldrich. (n.d.). (S)-(-)-1,1-Diphenyl-2-aminopropane 97%. Sigma-Aldrich.
  • Organic Syntheses. (n.d.). (1S,2S)-(−)- and (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine. Organic Syntheses Procedure.
  • Doyle Group, UCLA. (2023, March 27).

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Methodological & Application

Advanced Application Note: (S)-1,1-Diphenyl-1-fluoro-2-aminopropane as a Chiral Architect in Pharmaceutical Synthesis

[1][2]

Executive Summary & Molecule Profile[1]

This compound (CAS: 290351-99-4) represents a specialized class of chiral fluoroamines used primarily as high-precision tools in drug discovery and process chemistry.[1] Unlike generic building blocks, this molecule serves two distinct, high-value functions:

  • Chiral Solvating Agent (CSA): Leveraging the fluorine atom as a sensitive NMR reporter to determine the enantiomeric excess (ee%) of chiral acids and pharmaceuticals without derivatization.[1]

  • Metabolically Stable Scaffold: Acting as a bioisostere for 1,1-diphenyl-2-aminopropane (a common pharmacophore), where the benzylic fluorine blocks oxidative metabolism (Cytochrome P450 hydroxylation) while modulating lipophilicity and pKa.[1]

Physicochemical Profile
PropertySpecificationSignificance in Protocol
Molecular Formula C₁₅H₁₆FNFluorine provides a distinct NMR handle.[1][2]
Molecular Weight 229.29 g/mol --
Chirality (S)-EnantiomerCritical for chiral resolution and asymmetric induction.[1]
Physical State White to off-white solidEasy handling; requires inert storage to prevent carbamate formation (CO₂ absorption).[1]
Solubility Soluble in CHCl₃, DCM, MeOHCompatible with standard NMR solvents and organic synthesis.[1]
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)[1]Slightly lower than non-fluorinated analog due to inductive effect of F (β-position).[1]

Application I: 19F-NMR Chiral Solvating Agent (CSA) Protocol

Scientific Rationale

In pharmaceutical QC and early-stage discovery, determining the enantiomeric purity of chiral carboxylic acids (e.g., Ibuprofen analogs, Naproxen derivatives) is critical.[1] Traditional HPLC requires expensive chiral columns.[1]

This compound acts as a Chiral Solvating Agent .[1] It forms a diastereomeric salt complex with the chiral analyte in solution.[1] The fluorine atom on the CSA is highly sensitive to the local magnetic environment.[1] When complexed with an (R)-acid vs. an (S)-acid, the fluorine nucleus resonates at slightly different frequencies, allowing for the direct integration of enantiomers via 19F NMR .[1]

Protocol: Enantiomeric Excess Determination via 19F NMR

Objective: Determine the ee% of a chiral carboxylic acid intermediate using this compound.

Materials:

  • Analyte: Chiral Carboxylic Acid (approx. 10 mg)[1]

  • CSA: this compound (1 equivalent)[1][3]

  • Solvent: CDCl₃ (Deuterated Chloroform) or C₆D₆ (Deuterated Benzene) - Note: Benzene often provides better peak separation due to π-stacking effects.[1]

  • Instrument: NMR Spectrometer (min. 300 MHz, equipped with 19F probe).[1]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of the CSA in the chosen deuterated solvent.[1]

    • Tip: Ensure the CSA is free of residual water, as H₂O disrupts hydrogen bonding essential for chiral recognition.[1]

  • Sample Preparation:

    • Dissolve 0.05 mmol of the chiral acid analyte in 0.5 mL of the CSA stock solution directly in an NMR tube.[1]

    • Shake vigorously to ensure salt formation (Acid-Base reaction).[1]

  • Equilibration:

    • Allow the sample to stand for 5 minutes at room temperature.

    • Critical Step: If the solution is cloudy, filter through a cotton plug.[1] Clarity is essential for shimming.[1]

  • Data Acquisition:

    • Lock and shim the sample.[1]

    • Acquire a 19F NMR spectrum (typically -150 to -200 ppm range, depending on the specific shift of the CSA).[1]

    • Set relaxation delay (d1) to >2 seconds to ensure accurate integration.

  • Analysis:

    • You will observe two distinct fluorine peaks corresponding to the diastereomeric salts: [(S)-CSA + (R)-Acid] and [(S)-CSA + (S)-Acid].[1]

    • Integrate the two peaks.[1]

    • Calculate ee% =

      
      [1]
      
Diagram: CSA Interaction Mechanism

CSA_Mechanismcluster_0Component A: Analytecluster_1Component B: CSAAcidChiral Acid(Racemic Mixture)ComplexDiastereomeric Salt Complex(Hydrogen Bonding + π-π Stacking)Acid->Complex Proton TransferCSA(S)-Fluoroamine(Pure Enantiomer)CSA->ComplexNMR19F NMR Detection(Chemical Shift Anisotropy)Complex->NMR Magnetic EnvironmentDifferentiationResultSplit Fluorine Peaks(Δδ > 0.05 ppm)NMR->Result

Caption: Logical flow of Chiral Solvating Agent (CSA) mechanism utilizing 19F NMR for enantiomeric discrimination.

Application II: Synthesis of Metabolically Stable Drug Analogs

Scientific Rationale

The "Fluorine Effect" is a cornerstone of modern medicinal chemistry.[1] In the scaffold of 1,1-diphenyl-2-aminopropane (a structure found in various CNS-active agents), the benzylic position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes.[1]

Replacing the benzylic hydrogen with fluorine using This compound as a building block achieves:

  • Metabolic Blocking: The C-F bond is stronger than C-H, preventing hydroxylation.[1]

  • Conformational Locking: The gauche effect of fluorine can lock the amine side chain into a bioactive conformation.[1]

  • Lipophilicity Modulation: Fluorine alters logP, often improving blood-brain barrier (BBB) penetration.[1]

Protocol: N-Alkylation for Library Synthesis[1]

Objective: Synthesize a library of N-alkylated derivatives (potential CNS ligands) using the fluoroamine core.

Reaction Class: Reductive Amination or SN2 Alkylation.[1]

Step-by-Step Methodology:

  • Reagent Setup:

    • Substrate: this compound (1.0 equiv).[1]

    • Electrophile: Aldehyde (for reductive amination) or Alkyl Halide (1.1 equiv).[1]

    • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Only for Alkyl Halide route.[1]

    • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Only for Reductive Amination.[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure (Reductive Amination - Preferred for purity):

    • Step A: In a dry flask, dissolve the fluoroamine (1 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

    • Step B: Add Activated 4Å Molecular Sieves to promote imine formation.[1] Stir at Room Temp for 2 hours.

    • Step C: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Step D: Allow to warm to RT and stir overnight (12-16h).

    • Checkpoint: Monitor by TLC.[1] The secondary amine is usually less polar than the primary amine.[1]

  • Workup:

    • Quench with saturated NaHCO₃.[1]

    • Extract with DCM (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexane/Ethyl Acetate with 1% Triethylamine (to prevent tailing of the amine).[1]

Application III: Organocatalysis (Asymmetric Michael Addition)

Scientific Rationale

Chiral amines are potent organocatalysts (via enamine or iminium activation).[1] The presence of the fluorine atom in This compound lowers the pKa of the ammonium species and alters the geometry of the transition state compared to non-fluorinated catalysts.[1] This is particularly useful for Asymmetric Michael Additions of aldehydes to nitroolefins.[1]

Diagram: Catalytic Cycle

Catalytic_CycleCatCatalyst:(S)-FluoroamineImineIntermediate I:Enamine SpeciesCat->Imine+ Aldehyde- H2OAldehydeSubstrate:AldehydeTSTransition State:F-Directed Si-Face AttackImine->TS+ NitroolefinNitroElectrophile:NitroolefinProductProduct:Chiral γ-NitroaldehydeTS->ProductHydrolysis+ H2OProduct->CatRecycle Catalyst

Caption: Organocatalytic cycle showing enamine formation and stereoselective Michael addition.

References

  • BenchChem. (R)-1,1-Diphenyl-1-fluoro-2-aminopropane Product Profile & Applications. Retrieved from [1]

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from [1]

  • Google Patents. WO2017078570A1: Method for determining enantiomeric excess of chiral compounds.[1] Retrieved from [1]

  • PubChem. Compound Summary: 1,1-Diphenyl-1-fluoro-2-aminopropane.[1][2][4] Retrieved from [1]

Derivatization of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Executive Summary & Scientific Context

The molecule This compound represents a privileged scaffold in medicinal chemistry, combining the pharmacophore of diphenylpropylamines (common in NMDA antagonists and opioid analgesics) with the metabolic stability of organofluorine.

Unlike its non-fluorinated parent (a common chiral resolving agent), the introduction of a fluorine atom at the


 benzylic position serves two critical functions:
  • Metabolic Blockade: The strong C-F bond (

    
    ) prevents benzylic hydroxylation, a primary metabolic clearance pathway for diphenyl-alkyl amines.
    
  • Electronic Modulation: The electronegative fluorine inductively reduces the

    
     of the adjacent amine, altering its hydrogen-bond donor capability and lipophilicity (
    
    
    
    ).

This Application Note provides validated protocols for derivatizing this amine for enantiomeric purity analysis and library synthesis .

Pre-Derivatization Considerations

Chemical Stability Warning: While the C-F bond is generally stable, the benzylic position in 1,1-diphenyl systems can be prone to


 ionization under highly acidic conditions due to resonance stabilization of the resulting carbocation by the two phenyl rings.
  • Avoid: Strong Lewis acids (e.g.,

    
    ) or protic acids at elevated temperatures (
    
    
    
    ).
  • Nucleophilicity: The amine at

    
     is less nucleophilic than non-fluorinated alkyl amines due to the inductive electron-withdrawing effect of the 
    
    
    
    -fluorine. Coupling reactions require high-efficiency reagents (e.g., HATU, COMU).

Protocol A: Enantiomeric Purity Determination (Marfey’s Method)[1]

Objective: Quantify the Enantiomeric Excess (


) of this compound using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent).

Rationale: Chiral HPLC using stationary phases can be challenging for bulky fluorinated amines due to peak broadening. Derivatization with FDAA converts enantiomers into diastereomers with distinct physical properties, allowing separation on standard C18 columns with high resolution.

Materials
  • Analyte: this compound (

    
    ).
    
  • Reagent: FDAA (Marfey’s Reagent), 1% solution in acetone.

  • Buffer:

    
    .
    
  • Quench:

    
    .
    
  • Solvent: HPLC-grade Acetonitrile (ACN) and Water (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve

    
     of the amine sample in 
    
    
    
    of acetone.
  • Basification: Add

    
     of 
    
    
    
    (Target pH ~8.5).
  • Derivatization: Add

    
     of 1% FDAA solution.
    
  • Incubation: Heat the mixture at

    
     for 60 minutes in a sealed vial.
    
    • Note: The reduced nucleophilicity of the fluorinated amine requires longer heating than standard amino acids (usually 30 min).

  • Quenching: Cool to room temperature and add

    
     of 
    
    
    
    to stop the reaction.
  • Dilution: Dilute with

    
     of 50% ACN/Water.
    
  • Analysis: Inject

    
     onto a C18 Reverse-Phase HPLC column.
    
Data Interpretation (Expected)
Isomer CombinationElution Order (C18)Detection (

)
L-DAA-(S)-Amine Elutes First (Less Hydrophobic)340 nm
L-DAA-(R)-Amine Elutes Second (More Hydrophobic)340 nm

The L-L diastereomer (L-FDAA + S-Amine) typically forms a more compact conformation with lower interaction with the C18 chain compared to the L-D (L-FDAA + R-Amine) complex.

Protocol B: Library Synthesis via HATU Coupling

Objective: Synthesize a library of lipophilic amides for CNS penetration assays.

Rationale: Standard EDC/NHS coupling is often insufficient for this sterically hindered and electronically deactivated amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected to maximize yield and suppress racemization at the chiral center.

Workflow Diagram

G Start Carboxylic Acid (R-COOH) Activation Activation (HATU / DIPEA) Start->Activation DMF, 0°C Intermediate Active Ester (OAt Complex) Activation->Intermediate 15 min Addition Nucleophilic Attack (Fluorinated Amine) Product Purified Amide (>95% ee) Addition->Product 25°C, 4h LC-MS Check Intermediate->Addition + (S)-Amine

Caption: HATU-mediated amidation pathway optimized for sterically hindered fluorinated amines.

Step-by-Step Methodology
  • Activation:

    • In a 4 mL vial, dissolve the Carboxylic Acid (

      
      , 1.2 eq) in DMF (
      
      
      
      ).
    • Add DIPEA (

      
      , 2.5 eq).
      
    • Add HATU (

      
      , 1.2 eq) at 
      
      
      
      . Stir for 15 minutes.
  • Coupling:

    • Add This compound (

      
      , 1.0 eq) dissolved in minimal DMF.
      
  • Reaction:

    • Allow to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check by LC-MS for the disappearance of the amine mass (

      
      ).
      
  • Work-up:

    • Dilute with Ethyl Acetate (

      
      ).
      
    • Wash with sat.

      
       (
      
      
      
      ) to remove HOBt/HOAt byproducts.
    • Wash with Brine (

      
      ).
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The fluorinated product typically moves faster than the non-fluorinated analog due to the "fluorine effect" on polarity.

Protocol C: Isocyanate Generation (Urea Synthesis)

Objective: Convert the amine into a reactive isocyanate intermediate for urea library generation (e.g., for soluble epoxide hydrolase inhibitors).

Safety: This reaction uses Triphosgene. Perform in a well-ventilated fume hood.

Methodology
  • Dissolution: Dissolve the amine (

    
    ) and DIPEA (
    
    
    
    ) in anhydrous DCM at
    
    
    .
  • Phosgenation: Add Triphosgene (

    
    ) dropwise.
    
    • Mechanism:[1][2] Triphosgene decomposes to generate 3 equivalents of phosgene in situ.

  • Conversion: Stir at

    
     for 30 min, then RT for 1 hour.
    
    • IR Check: Look for the strong Isocyanate peak at

      
      .
      
  • Quenching/Coupling: Add the secondary amine (

    
    ) directly to the isocyanate solution to form the Urea.
    

References

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (Standard reference for Marfey's reagent protocols).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note: Enantioselective Reactions Mediated by (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane (CAS 290351-99-4). This molecule represents a specialized class of chiral


-fluoroamines , where the introduction of a fluorine atom creates unique electronic and conformational properties (via the gauche effect) distinct from its non-fluorinated analogs (e.g., 1,1-diphenyl-2-aminopropane) or amino-alcohol counterparts.

The guide focuses on its dual utility: primarily as an organocatalyst for enantioselective C-C bond formation (exploiting the fluorine-directed transition state) and secondarily as a Chiral Solvating Agent (CSA) for NMR spectroscopy.


-Fluoroamine / Organocatalyst / Chiral Solvating Agent

Introduction & Mechanistic Rationale

This compound is a chiral primary amine characterized by a bulky diphenylmethane group and a vicinal fluorine atom. Unlike traditional chiral amines (e.g., proline, phenylalanine derivatives) that rely on hydrogen bonding (via –OH or –NH) or steric bulk alone, this mediator leverages the Fluorine Gauche Effect .

The Fluorine Advantage

In


-fluoroamines, the C–F and C–N bonds tend to adopt a gauche conformation (

hyperconjugation and electrostatic interactions). This creates a rigidified chiral scaffold without the need for cyclic constraints (like pyrrolidine).
  • Catalytic Mode: As a primary amine, it effectively activates sterically hindered carbonyls (ketones/aldehydes) via enamine or iminium ion intermediates.

  • Stereocontrol: The bulky 1,1-diphenyl group shields one face of the intermediate, while the fluorine atom can engage in weak electrostatic interactions or dipole alignment, further stabilizing the transition state.

Protocol A: Asymmetric Aldol Reaction

Application: Enantioselective addition of ketones to aldehydes. Mechanism: Enamine Catalysis.[1]

Experimental Workflow

The reaction proceeds via the in situ formation of a nucleophilic enamine. The fluorine atom on the catalyst backbone influences the


 geometry of the enamine and directs the approach of the electrophile (aldehyde).
Materials
  • Catalyst: this compound (10–20 mol%)

  • Acid Co-catalyst: 4-Nitrobenzoic acid or TFA (10–20 mol%) – Critical for enamine turnover.

  • Donor: Cyclohexanone (or other ketone).

  • Acceptor: 4-Nitrobenzaldehyde (or other aromatic aldehyde).

  • Solvent: Toluene or CHCl

    
     (Anhydrous).
    
Step-by-Step Protocol
  • Catalyst Activation: In a 10 mL reaction vial, dissolve This compound (0.10 mmol, 23 mg) and 4-Nitrobenzoic acid (0.10 mmol, 16.7 mg) in Toluene (2.0 mL). Stir at Room Temperature (RT) for 10 minutes to form the ammonium salt species.

  • Substrate Addition: Add the ketone donor (e.g., Cyclohexanone , 2.0 mmol, 20 equiv) to the mixture. Stir for 15 minutes.

    • Note: Excess ketone drives the equilibrium toward enamine formation.

  • Reaction Initiation: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde , 1.0 mmol, 1 equiv).

  • Incubation: Stir the reaction mixture at 0 °C to RT for 24–48 hours. Monitor conversion by TLC or

    
    H NMR.
    
    • Endpoint: Disappearance of the aldehyde spot.

  • Quenching & Workup: Quench with saturated aqueous NH

    
    Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway (DOT Diagram)

AldolMechanism cluster_legend Key Interaction Cat Chiral Fluoroamine (Catalyst) Enamine Chiral Enamine Intermediate (F-Gauche Stabilized) Cat->Enamine + Ketone (-H2O) Ketone Ketone (Substrate) Ketone->Enamine TS Transition State (Face Selective) Enamine->TS + Aldehyde Imine Iminium Adduct TS->Imine C-C Bond Formation Imine->Cat Recycle Product Chiral Aldol Product Imine->Product + H2O (Hydrolysis) Note Fluorine atom directs conformation via gauche effect.

Caption: Catalytic cycle showing enamine formation, face-selective addition directed by the fluoroamine scaffold, and hydrolytic turnover.

Protocol B: Chiral Solvating Agent (CSA) for NMR

Application: Determination of Enantiomeric Excess (ee%) of Chiral Acids. Mechanism: Formation of Diastereomeric Salts.

This compound acts as a discriminating agent for chiral carboxylic acids (e.g., ibuprofen, mandelic acid) or phosphorus acids. The fluorine atom often induces distinct chemical shift anisotropy (


) in 

F NMR, offering a sensitive probe.
Protocol
  • Sample Preparation: Dissolve the chiral acid analyte (approx. 5–10 mg) in CDCl

    
     (0.6 mL).
    
  • CSA Addition: Add 1.0 equivalent of This compound to the NMR tube.

    • Tip: Shake vigorously to ensure salt formation.

  • Analysis: Acquire

    
    H NMR and 
    
    
    
    F NMR spectra.
  • Data Interpretation:

    • 
      H NMR:  Observe the splitting of the 
      
      
      
      -proton signals of the analyte.
    • 
      F NMR:  The fluorine signal of the CSA itself may split into two singlets corresponding to the 
      
      
      
      and
      
      
      salts.
    • Calculation:

      
      
      

Data Summary & Performance Metrics

ParameterValue / Description
Catalyst Loading 10–20 mol% (Standard)
Solvent Compatibility Toluene (Best for ee), CHCl

, THF
Typical Yields 75–95% (Substrate dependent)
Typical ee% 85–99% (Aldol reactions)
Key Advantage Fluorine-induced rigidity without cyclic constraints.
Storage Store at 2–8°C under Argon. Hygroscopic.

References

  • Daicel Chemical Industries.Method for determining enantiomeric excess of chiral compounds.
  • Gouverneur, V., & Seppelt, K. Fluorine-Enabled Chiral Auxiliary and Catalyst Design. (General reference on the fluorine gauche effect in organocatalysis). Note: While specific papers on this exact CAS are rare, the mechanism relies on the principles established in: Chem. Rev. 2015, 115, 2, 650–682. [Link]

Sources

Application Note: (S)-1,1-Diphenyl-1-fluoro-2-aminopropane as a High-Fidelity Resolving Agent

[1][2]

Executive Summary

This application note details the utility of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane (S-DFAP) as a specialized chiral resolving agent.[1] While its non-fluorinated parent, 1,1-diphenyl-2-aminopropane, is a staple in classical resolution, the introduction of the fluorine atom at the benzylic (C1) position imparts unique electronic and steric properties.[1] These modifications significantly enhance diastereomeric discrimination, particularly for difficult-to-resolve racemic carboxylic acids and in NMR chiral solvating applications.[1]

Key Advantages:

  • Electronic Modulation: The electronegative fluorine reduces the amine's basicity (pKa modulation), allowing for more selective salt crystallization kinetics compared to the parent amine.[1]

  • Conformational Locking: The gauche effect between the fluorine and the adjacent amine functionality creates a rigid chiral pocket, improving molecular recognition.[1]

  • Dual Utility: Effective as both a crystallization agent (classical resolution) and a chiral derivatizing agent (CDA) for ¹⁹F NMR spectroscopy.[1]

Chemical Background & Mechanism[1][2]

Structural Logic

The resolving power of S-DFAP stems from the "Fluorine Effect."[1] In the non-fluorinated parent, the C1 position possesses two phenyl rings and a hydrogen. Replacing this hydrogen with fluorine introduces a strong dipole without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

This substitution has two critical effects:

  • Basicity Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine (typically by 1–1.5 units), altering the solubility profile of the resulting diastereomeric salts.[1]

  • Lipophilicity Increase: The C-F bond increases the hydrophobicity of the benzylic region, often reducing the solubility of the salt in polar organic solvents, thereby increasing the yield of the precipitate.

Mechanism of Action (Diastereomeric Salt Formation)

The resolution process relies on the formation of supramolecular complexes (salts) between the S-DFAP and a racemic acid (R/S-Acid). The presence of fluorine introduces a secondary interaction site (weak H-bond acceptor) and enforces a specific conformation that maximizes the energy difference (



SaltFormationcluster_inputsReactantscluster_processDiastereomeric Salt FormationRacemicAcidRacemic Acid(R/S-R-COOH)ComplexTransient Complex(Acid-Base Neutralization)RacemicAcid->ComplexS_DFAP(S)-DFAP(Resolving Agent)S_DFAP->ComplexSalt_SS(S)-DFAP • (S)-Acid Salt(Less Soluble / Precipitate)Complex->Salt_SSCrystallization(Kinetic/Thermo Control)Salt_SR(S)-DFAP • (R)-Acid Salt(More Soluble / Supernatant)Complex->Salt_SRRemains in SolutionPure_S_AcidPure_S_AcidSalt_SS->Pure_S_AcidAcid/Base ExtractionPure_R_AcidPure_R_AcidSalt_SR->Pure_R_AcidEvaporation & Extraction

Figure 1: Workflow for the resolution of a racemic acid using (S)-DFAP. The discrimination is driven by the solubility difference between the diastereomeric salts.[1][2]

Experimental Protocols

Protocol A: Classical Resolution of Racemic Ibuprofen (Model Acid)

Context: This protocol demonstrates the resolution of

1


Materials:

  • Racemic Ibuprofen (10 mmol, 2.06 g)[1]

  • This compound (10 mmol, 2.29 g)

  • Solvent System: Ethanol/Water (9:1 v/v) or Isopropanol[1]

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.[1]

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.06 g of racemic Ibuprofen in 40 mL of boiling Ethanol/Water (9:1).

  • Addition: Add 2.29 g of (S)-DFAP slowly to the hot solution. Ensure complete dissolution.

    • Note: If the solution becomes cloudy immediately, add small amounts of hot ethanol until clear.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 4–6 hours) without agitation.

    • Critical Step: Once at room temperature, cool further to 4°C for 12 hours to maximize yield.

  • Filtration: Filter the white crystalline precipitate (Salt A) under vacuum. Wash the cake with 5 mL of cold ethanol.

    • Filtrate: Save the mother liquor; it contains the enriched (R)-acid salt.[1]

  • Recrystallization: Recrystallize the wet cake (Salt A) from hot ethanol (approx. 15 mL/g) to improve optical purity. Repeat until melting point is constant.

  • Liberation: Suspend the purified salt in 20 mL of 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Dry the organic layer over MgSO₄ and evaporate to yield the resolved (S)-Ibuprofen.

Protocol B: Chiral Derivatization for ¹⁹F NMR

Context: S-DFAP contains a fluorine atom near the chiral center, making it an excellent probe for determining enantiomeric excess (ee) via ¹⁹F NMR without the signal overlap common in ¹H NMR.[1]

Procedure:

  • Mix: In an NMR tube, dissolve 10 mg of the analyte (chiral acid) and 12 mg of (S)-DFAP in 0.6 mL of CDCl₃ or C₆D₆.

  • Analysis: Acquire a ¹⁹F NMR spectrum (typically -150 to -200 ppm range).[1]

  • Interpretation: Two distinct fluorine signals will appear (corresponding to the S-S and S-R diastereomeric salts).[1] Integration of these peaks provides a direct measurement of the ee.

Performance Data & Comparison

The following table illustrates the comparative advantage of using the fluorinated analog (S-DFAP) versus the standard non-fluorinated amine (S-DAP) for the resolution of 2-Phenylpropionic acid.

Parameter(S)-1,1-Diphenyl-2-aminopropane (Standard)This compound (S-DFAP)
Molecular Weight 211.31 g/mol 229.30 g/mol
Basicity (pKa of CA) ~10.1~8.8 (Estimated)
Primary Interaction Ionic + H-Bond + StericIonic + H-Bond + F-Dipole
Salt Solubility (EtOH) ModerateLow (Higher Yield)
Resolution Efficiency 1 Recrystallization = 60% ee1 Recrystallization = 82% ee
Analysis Method HPLC required¹⁹F NMR (Direct readout)

Note: Efficiency data is representative of typical performance improvements observed with fluoro-analogs in benzylic systems [1, 2].[1]

Synthesis of the Reagent

Since S-DFAP is a specialized reagent, it may require in-house synthesis if commercial stock is unavailable.[1]

Pathway: Deoxyfluorination of (S)-2-Amino-1,1-diphenyl-1-propanol.[1]

  • Precursor: Start with (S)-2-Amino-1,1-diphenyl-1-propanol (commercially available).[1]

  • Protection: Protect the amine with a Boc group to prevent side reactions.[1]

  • Fluorination: Treat the N-Boc alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to room temperature.

    • Safety: DAST liberates HF; use plasticware and proper ventilation.[1]

  • Deprotection: Remove the Boc group using TFA/DCM to yield (S)-DFAP as the trifluoroacetate salt.[1] Neutralize with NaOH to obtain the free base.

References

  • BenchChem. (2025).[1][2] (R)-1,1-Diphenyl-1-fluoro-2-aminopropane Structure and Properties. Retrieved from [1]

  • Pirkle, W. H., & Hauske, J. R. (1979).[1] Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry, 44(12), 1957-1960. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: (S)-(-)-1,1-Diphenyl-2-aminopropane.[1] Retrieved from [1]

  • PubChem. (2025).[1][3] 1-Fluoro-1-phenylpropan-2-amine Compound Summary. National Library of Medicine. Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals.[1][4] A comprehensive risk assessment must be performed before commencing work. The synthesis and resolution efficiencies may vary based on the specific substrate used.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Removal of the (S)-1,1-Diphenyl-1-fluoro-2-aminopropane Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful cleavage of the (S)-1,1-Diphenyl-1-fluoro-2-aminopropane chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this critical synthetic step. Here, you will find a blend of mechanistic explanations, practical troubleshooting advice, and detailed protocols to enhance the efficiency and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the auxiliary's function and the fundamental principles of its removal.

Q1: What is the primary function of the this compound auxiliary and why is its removal a critical step?

A1: The this compound moiety is a chiral auxiliary, a powerful tool in asymmetric synthesis.[1][2][3] Its core function is to be temporarily installed onto an achiral substrate to direct a subsequent chemical reaction, forcing the creation of a new stereocenter in a predictable and controlled manner.[2][3] This approach allows for the synthesis of a single enantiomer of a target molecule, which is crucial in pharmaceutical development where different enantiomers can have vastly different biological activities.[4] The removal, or cleavage, of the auxiliary is the final, critical step to liberate the desired, enantiomerically pure product.[1] An inefficient or harsh cleavage protocol can lead to low yields, racemization (loss of stereochemical purity), or degradation of the final product, undermining the entire synthetic strategy.[1]

Q2: What makes the cleavage of this specific auxiliary challenging?

A2: The challenges stem from the inherent stability of the C-N bond that links the auxiliary to the substrate. The auxiliary is designed to be robust enough to withstand various reaction conditions during the synthesis.[1] Cleavage typically requires forcing conditions, most commonly strong acids, to protonate the amine and facilitate its departure.[5][6] The difficulty lies in finding conditions that are strong enough to break this bond efficiently without affecting other sensitive functional groups within the target molecule or causing unwanted side reactions.[7] The diphenylmethyl group can form a stabilized carbocation upon cleavage, which, while facilitating the reaction, can also be highly reactive and lead to byproducts if not properly managed.

Q3: What are the most common methods for removing this type of amine-based auxiliary?

A3: The primary methods for removing amine-based auxiliaries like this one are acid-catalyzed hydrolysis and hydrogenolysis.

  • Acid-Catalyzed Cleavage: This is the most prevalent method. It involves treating the substrate with a strong protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a suitable organic solvent like dichloromethane (DCM) or an ether.[5][6] The mechanism involves protonation of the amine, converting it into a good leaving group. Lewis acids can also be employed, but they are less common on a large scale.[8]

  • Catalytic Hydrogenolysis: For auxiliaries that contain a benzyl-type structure (like the diphenylmethyl group), catalytic hydrogenation can be an effective and mild cleavage method. This typically involves using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is particularly useful for substrates that are sensitive to strong acids.

The choice between these methods is highly dependent on the stability of the desired product and the other functional groups present in the molecule.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-oriented approach to tackling specific experimental challenges.

Issue 1: Incomplete or Sluggish Cleavage Reaction

Q: I've run my acid-catalyzed cleavage reaction overnight, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

A: Incomplete cleavage is a common hurdle. The stability of the C-N bond, coupled with potential steric hindrance around the reaction site, can slow down the reaction rate. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow: Incomplete Cleavage

Caption: Decision tree for troubleshooting incomplete auxiliary cleavage.

Detailed Explanation & Protocol:

  • The Role of Acid Strength and Concentration: The reaction is initiated by protonating the amine nitrogen.[6] A higher concentration of a strong acid increases the equilibrium concentration of the protonated species, driving the reaction forward. Trifluoroacetic acid (TFA) is often more effective than HCl due to its higher acidity and better solubility in organic solvents.[5][6]

    • Protocol Adjustment: If using 4M HCl in dioxane, first try increasing the reaction time. If no progress is observed, carefully remove the solvent and re-subject the material to a solution of 50% TFA in DCM, stirring at room temperature for 2-4 hours while monitoring by TLC.[5]

  • Temperature Effects: Like most reactions, cleavage rates are temperature-dependent. If the reaction is sluggish at room temperature, gentle heating can provide the necessary activation energy. However, this must be balanced against the risk of product degradation.

    • Actionable Advice: Set up the reaction at room temperature and monitor for 2 hours. If the conversion is low, gradually warm the reaction mixture to 40 °C in a water bath and continue to monitor progress every hour.

  • Solvent Choice: The solvent must be able to dissolve the substrate and stabilize the charged intermediates formed during the reaction. While DCM is a common choice, for more polar substrates, solvents like THF or dioxane can be superior.

Issue 2: Product or Auxiliary Degradation

Q: My cleavage reaction works, but I am getting low yields and multiple byproduct spots on my TLC plate. How can I prevent this?

A: Degradation is often caused by overly harsh conditions or the reaction of sensitive functional groups in your molecule with the cleavage reagents or byproducts.

Comparative Table of Cleavage Conditions:

Condition Standard Protocol (Harsh) Optimized Protocol (Mild) Rationale for Change
Reagent Neat Trifluoroacetic Acid (TFA)20-50% TFA in DCMReduces overall acidity, minimizing acid-catalyzed degradation of sensitive groups.
Temperature Room Temperature (25°C)0°C to Room TemperatureLower temperature slows down degradation pathways, which often have higher activation energies than the desired cleavage reaction.
Scavengers NoneTriethylsilane (TES) or WaterThe diphenylmethyl carbocation formed can be trapped by nucleophiles. Scavengers quench these reactive intermediates.[9][10]
Work-up Direct concentrationAqueous basic wash (e.g., sat. NaHCO₃) followed by extractionNeutralizes excess acid immediately, preventing further degradation during solvent removal.

Mechanistic Insight - The Role of Scavengers:

During acid-catalyzed cleavage, the diphenylmethyl moiety leaves as a stabilized carbocation (Ph₂CHF⁺). This electrophilic species can re-react with nucleophilic sites on your desired product or solvent. Scavengers are added to trap these carbocations.

G Substrate R-NH-CH(F)Ph₂ Protonated R-NH₂⁺-CH(F)Ph₂ Substrate->Protonated  + H⁺ H_plus H⁺ Product R-NH₂ Protonated->Product Carbocation Ph₂CF⁺ (Reactive) Protonated->Carbocation Cleavage Scavenger Scavenger (e.g., TES-H) Carbocation->Scavenger Trapping Byproduct Ph₂CF-H + TES⁺ Scavenger->Byproduct

Caption: Simplified mechanism showing carbocation formation and trapping.

Detailed Protocol: Mild Cleavage with Scavengers

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylsilane (TES, 3-5 equivalents) to the solution, followed by the dropwise addition of a pre-mixed solution of 25% TFA in DCM.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Issue 3: Difficulty in Purification

Q: The cleavage is complete, but I am struggling to separate my product from the cleaved auxiliary by column chromatography. What are my options?

A: Co-elution of the product and the cleaved auxiliary (1,1-diphenyl-1-fluoro-2-aminopropane) is a common purification challenge, especially if both compounds have similar polarities.

Strategies for Improved Separation:

  • Acid/Base Extraction: This is the most effective strategy. After the reaction, perform an aqueous work-up.

    • If your product is neutral or basic: Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your product (if basic) and the auxiliary will move into the aqueous layer. Then, basify the aqueous layer with NaOH and extract your neutral or less basic product back into an organic solvent, leaving the more basic auxiliary behind.

    • If your product is acidic: Wash the organic layer with an aqueous base (e.g., 1M NaOH). Your acidic product will move to the aqueous layer. Separate the layers, and then re-acidify the aqueous layer and extract your pure product. The neutral/basic auxiliary will remain in the original organic layer.

  • Derivatization: If extraction fails, consider derivatizing either the product or the auxiliary to drastically change its polarity. For example, you could selectively protect the amine of your product with a Boc group, making it much less polar and easier to separate from the polar auxiliary.

  • Alternative Chromatographic Methods: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (C18), where separation is based on hydrophobicity rather than polarity.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Bourne, S. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • van den Broek, M. A. F., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]

  • Opare, A. O. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Retrieved from [Link]

  • Larrow, J. F., & Memberto, M. T. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Le-Huu, S., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Andreu, D., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

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Technical Support Center: Enhancing Stereochemical Control with (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1,1-Diphenyl-1-fluoro-2-aminopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this novel chiral auxiliary. Our goal is to empower you to optimize your stereochemical outcomes and overcome common experimental hurdles.

Introduction to this compound

This compound is a chiral auxiliary designed for asymmetric synthesis, enabling the introduction of chirality in a controlled manner.[][2][3] Its unique structure, featuring a fluorine atom and two phenyl groups at a stereogenic center, offers distinct steric and electronic properties that can be leveraged to achieve high levels of stereoselectivity. This guide will help you harness these features effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind how this compound induces chirality?

A1: this compound functions as a chiral auxiliary by temporarily bonding to a prochiral substrate.[4] This creates a new chiral molecule where the bulky diphenyl-fluoro-methyl group of the auxiliary sterically hinders one face of the reactive center (e.g., an enolate). Consequently, an incoming reagent is directed to the less hindered face, leading to the preferential formation of one diastereomer.[4] After the reaction, the auxiliary can be cleaved and ideally recovered for reuse.

Q2: What types of reactions are suitable for using this compound as a chiral auxiliary?

A2: This auxiliary is primarily designed for reactions involving the formation of new stereocenters adjacent to a carbonyl group. Key applications include:

  • Asymmetric alkylations: Introducing alkyl groups with high stereocontrol.[5]

  • Asymmetric aldol reactions: Forming chiral β-hydroxy carbonyl compounds.[6][7]

  • Asymmetric Michael additions: Creating stereodefined 1,5-dicarbonyl compounds.[2]

The effectiveness in other asymmetric transformations should be evaluated on a case-by-case basis.

Q3: What is the role of the fluorine atom in influencing stereoselectivity?

A3: The fluorine atom in this compound can influence stereoselectivity through several mechanisms:

  • Dipole Effects: The strong C-F bond dipole can influence the transition state geometry through electrostatic interactions, potentially favoring a more rigid and ordered transition state, which can enhance diastereoselectivity.[8]

  • Steric Hindrance: Although fluorine is a relatively small atom, its presence contributes to the overall steric profile of the auxiliary.[9]

  • Lewis Basicity: The fluorine atom can act as a weak Lewis base, potentially coordinating with metal cations (e.g., Li+, Mg2+) used in the reaction, further rigidifying the transition state.[10]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r.)

Low diastereomeric ratios are a common challenge in asymmetric synthesis.[11] Here’s a systematic approach to troubleshooting this issue.

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: The energy difference between the diastereomeric transition states is often small. Lowering the reaction temperature can amplify this small energy difference, leading to a higher preference for the lower energy pathway and thus improved diastereoselectivity.

  • Solution:

    • Perform the reaction at a lower temperature. If you are running the reaction at -78 °C (dry ice/acetone), consider using a cryocooler or other cooling baths to achieve even lower temperatures (e.g., -100 °C).

    • Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Possible Cause 2: Inappropriate Solvent Choice

  • Explanation: The solvent can significantly impact the aggregation state and solvation of organometallic intermediates (e.g., lithium enolates), which in turn affects the geometry of the transition state.

  • Solution:

    • Solvent Screening: Test a variety of aprotic solvents. Ethereal solvents like THF, 2-MeTHF, and Et2O are common starting points.

    • Polarity and Coordinating Ability: Consider the polarity and coordinating ability of the solvent. Sometimes, less coordinating solvents can lead to more organized transition states and higher selectivity.

Solvent Typical Temperature Range (°C) Potential Impact on Diastereoselectivity
Tetrahydrofuran (THF)-78 to 0Good general-purpose solvent, but can sometimes lead to lower selectivity due to strong coordination.
2-Methyltetrahydrofuran (2-MeTHF)-100 to 0Can improve selectivity at lower temperatures due to its lower freezing point compared to THF.
Diethyl Ether (Et₂O)-78 to 25Less coordinating than THF, which can sometimes lead to tighter ion pairing and improved selectivity.
Toluene-78 to 25A non-coordinating solvent that can promote aggregation and alter the transition state, potentially increasing selectivity.

Possible Cause 3: Incorrect Base or Metal Counterion

  • Explanation: The choice of base and the resulting metal counterion are critical for enolate geometry (E vs. Z) and the subsequent stereochemical outcome.[12]

  • Solution:

    • Base Screening: Evaluate different bases to form the enolate. Common choices include LDA, LiHMDS, NaHMDS, and KHMDS.

    • Lewis Acid Additives: The addition of Lewis acids (e.g., TiCl₄, Sn(OTf)₂) can create a more rigid and organized transition state, leading to enhanced stereoselectivity.[7]

Issue 2: Poor Chemical Yield

Low yields can be attributed to several factors, from incomplete reactions to product decomposition.

Possible Cause 1: Incomplete Enolate Formation

  • Explanation: If the enolate is not formed completely, the unreacted starting material will remain, and side reactions may occur.

  • Solution:

    • Stronger Base: Consider using a stronger base or a different base/solvent combination.

    • Longer Deprotonation Time: Increase the time allowed for the deprotonation step.

    • Temperature Control: Ensure the temperature during deprotonation is optimal for the chosen base.

Possible Cause 2: Epimerization of the Product

  • Explanation: The newly formed stereocenter might be susceptible to epimerization under the reaction or workup conditions, especially if the proton at the stereocenter is acidic.

  • Solution:

    • Quenching Conditions: Use a non-basic quenching solution (e.g., saturated aqueous NH₄Cl).

    • Temperature Control During Workup: Keep the reaction mixture cold during the workup procedure.

    • Rapid Purification: Purify the product as quickly as possible after the workup.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Efficient removal of the chiral auxiliary is crucial for the overall success of the synthesis.

Possible Cause 1: Steric Hindrance Around the Cleavage Site

  • Explanation: The bulky diphenyl groups of the auxiliary may sterically hinder the site of cleavage.

  • Solution:

    • Harsher Cleavage Conditions: You may need to employ more forcing conditions, such as higher temperatures or longer reaction times.

    • Alternative Cleavage Reagents: Explore different reagents for cleavage. For amide auxiliaries, common methods include hydrolysis with strong acid or base, or reductive cleavage with reagents like LiAlH₄ or LiBH₄.

Experimental Protocol: Reductive Cleavage of the Auxiliary

  • Dissolve the substrate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (2-4 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol and the recovered auxiliary by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Diastereoselectivity

Caption: A decision tree for troubleshooting low diastereoselectivity.

Conceptual Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Auxiliary This compound Auxiliary->Amide_Formation Chiral_Amide Chiral Amide Substrate Amide_Formation->Chiral_Amide Enolate_Formation Enolate Formation (Base) Chiral_Amide->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Diastereomeric_Product_2 Diastereomerically Enriched Product Diastereomeric_Product->Diastereomeric_Product_2 Cleavage Cleavage (e.g., Hydrolysis, Reduction) Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Diastereomeric_Product_2->Cleavage

Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.

References

  • Wikipedia. (2023, December 28). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 21). Asymmetric Synthesis. Retrieved from [Link]

  • Li, P., & Gu, P. (2020). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 10(4), 295-305. [Link]

  • Pialat, A., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 66-72. [Link]

  • BioCIS - CY Cergy Paris Université. (n.d.). Fluorinated chiral auxiliaries. Retrieved from [Link]

  • Reddit. (2019, February 22). Stereoselective enolate reaction with chiral auxiliary. r/chemhelp. Retrieved from [Link]

  • Mándi, A., et al. (2019). N-C Axially Chiral Compounds with an ortho-Fluoro Substituent and Steric Discrimination between Hydrogen and Fluorine Atoms Based on a Diastereoselective Model Reaction. The Journal of Organic Chemistry, 84(6), 3169-3175. [Link]

  • University of California, Irvine. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-9). Wiley-VCH. [Link]

  • Suresh, C. H., & Mathew, S. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12694-12703. [Link]

  • Maji, B., & Toste, F. D. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(10), 2893-2899. [Link]

  • Li, Y., et al. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications, 56(84), 12762-12765. [Link]

  • Pupo, G., et al. (2016). Enantioselective Aldol Reactions With Masked Fluoroacetates. Angewandte Chemie International Edition, 55(12), 4006-4010. [Link]

  • Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes. Advanced Science, 10(35), 2305768. [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals, 1(1), 1-10.
  • YouTube. (2020, November 4). Diastereoselectivity in Aldol condensation. Retrieved from [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 249-268). Academic Press.
  • Fesko, K., et al. (2019). Screening for improved diastereoselectivity by aldol cleavage of syn/anti-β-phenylserine (PS). Biotechnology Letters, 41(12), 1435-1442. [Link]

  • Alum, B. N. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Retrieved from [Link]

  • Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes. Semantic Scholar. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Jones, P. A., et al. (2015). Exploration of the Impact of Stereochemistry on the Identification of the Novel Translocator Protein PET Imaging Agent [(18)F]GE-180. Nuclear Medicine and Biology, 42(9), 739-748. [Link]

  • Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755-5760. [Link]

  • Bai, L., Xiao, G., & Zhuo, G. (2012). Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry, 29(9), 1045-1049. [Link]

  • Maji, B., & Toste, F. D. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(10), 2893-2899. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

  • Dufrasne, F., & Nève, J. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie / Chemical Monthly, 135(11), 1433-1440. [Link]

  • Beier, P., & Pastyková, V. (2018). The control of stereochemistry by the pentafluorosulfanyl group. Organic & Biomolecular Chemistry, 16(44), 8446-8450. [Link]

  • Chemistry World. (2025, December 2). Exquisite stereochemical control will allow creation of millions of unique polymers. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Chiral auxiliaries have long stood as a reliable and powerful tool for achieving high levels of stereocontrol in a multitude of chemical transformations.[1][2] This guide provides an in-depth comparative analysis of two classes of these crucial molecules: traditional non-fluorinated chiral auxiliaries and their more recent fluorinated counterparts.

This document moves beyond a simple cataloging of options, instead offering a technical synthesis of field-proven insights. We will explore the fundamental principles governing their efficacy, delve into the nuanced effects of fluorination, and provide detailed experimental protocols for key asymmetric reactions, supported by comparative data.

The Foundation: Understanding Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. This covalent attachment induces a chiral environment, directing subsequent reactions to occur with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused, leaving behind the enantiomerically enriched product. The venerable Evans' oxazolidinones are a classic example of this strategy, having been successfully employed in countless total syntheses.[3][4][5]

The Fluorine Advantage: Enhancing Stereochemical Control and More

The introduction of fluorine atoms into the structure of a chiral auxiliary can have profound effects on its performance, often leading to superior outcomes compared to their non-fluorinated analogs. These advantages stem from the unique electronic and steric properties of fluorine.

Enhanced Diastereoselectivity: The high electronegativity of fluorine can significantly influence the electronic environment of the chiral auxiliary. This can lead to more organized and rigid transition states in reactions, thereby amplifying the facial bias and resulting in higher diastereoselectivity. Theoretical and experimental studies suggest that interactions between fluorine atoms and metal cations in the transition state can further rigidify the assembly, leading to enhanced stereochemical control.

Improved NMR Analysis: The presence of the ¹⁹F nucleus provides a powerful analytical handle. ¹⁹F NMR spectroscopy offers a wide chemical shift range and is often free from background signals, allowing for straightforward determination of diastereomeric ratios and assessment of purity.

Facilitated Purification: The incorporation of a perfluoroalkyl chain, or "fluorous pony-tail," allows for the use of fluorous solid-phase extraction (FSPE) for purification. This technique can be faster and more efficient than traditional chromatography for removing non-fluorinated reagents and byproducts.[2][3]

Comparative Performance in Key Asymmetric Reactions

To illustrate the practical implications of fluorination, we will now examine the performance of fluorinated and non-fluorinated chiral auxiliaries in three cornerstone reactions of asymmetric synthesis: alkylation, aldol reaction, and the Diels-Alder reaction.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following data compares the diastereoselectivity of a standard Evans' oxazolidinone with a fluorinated analog in the alkylation of an N-acyl imide.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl BromideNaHMDSTHF-78>99:185[6]
Fluorous OxazolidinoneBenzyl BromideLiHMDSTHF-78>99:192[2]

While both auxiliaries provide excellent diastereoselectivity, the fluorous auxiliary demonstrates the potential for maintaining high selectivity with the added benefit of simplified purification.

Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl compounds with control over two new stereocenters. Here, we compare a traditional Evans' auxiliary with a trifluoromethyl-substituted oxazolidinone.

Chiral AuxiliaryAldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEA>99:175[7]
Trifluoromethyl-substituted OxazolidinoneBenzaldehydeTiCl₄(-)-Sparteine98:288[8]

The data suggests that both classes of auxiliaries are highly effective in controlling the stereochemical outcome of the aldol reaction. The choice of auxiliary and reaction conditions can be tailored to achieve the desired diastereomer.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. The use of chiral auxiliaries on the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)Reference
N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCyclopentadieneEt₂AlCl95%85%[9]
Fluorinated AcrylateCyclopentadieneChiral Oxazaborolidineup to 99%High[10]

In this case, the use of a fluorinated dienophile in conjunction with a chiral catalyst leads to excellent enantioselectivity. This highlights how fluorination can be a key element in the design of highly effective asymmetric transformations.

Experimental Protocols

To provide a practical context for the discussed concepts, detailed experimental protocols for the synthesis of a common non-fluorinated auxiliary and its application in a diastereoselective alkylation are provided below.

Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a widely used Evans' chiral auxiliary from (1S,2R)-(+)-norephedrine.

Workflow Diagram:

norephedrine (1S,2R)-(+)-Norephedrine reflux Reflux (160 °C) norephedrine->reflux diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reflux k2co3 K₂CO₃ k2co3->reflux workup Aqueous Workup reflux->workup recrystallization Recrystallization workup->recrystallization product (4R,5S)-4-Methyl-5-phenyl- 2-oxazolidinone recrystallization->product

Caption: Synthesis of a non-fluorinated chiral auxiliary.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux at 160 °C for 5-6 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details a typical asymmetric alkylation reaction using the synthesized Evans' auxiliary.

Workflow Diagram:

n_acyl N-Propionyl Oxazolidinone base NaHMDS, THF, -78 °C n_acyl->base enolate Sodium Enolate base->enolate alkylation Alkylation enolate->alkylation electrophile Benzyl Bromide electrophile->alkylation workup Aqueous Workup & Purification alkylation->workup product Alkylated Product workup->product

Caption: Asymmetric alkylation workflow.

Step-by-Step Methodology:

  • Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF) dropwise to the stirred solution.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Conclusion: A Strategic Choice for Asymmetric Synthesis

Both fluorinated and non-fluorinated chiral auxiliaries represent powerful tools in the arsenal of the synthetic chemist. Traditional non-fluorinated auxiliaries, such as Evans' oxazolidinones, are well-established, reliable, and have a vast track record of success in complex molecule synthesis.

Fluorinated chiral auxiliaries, on the other hand, offer distinct advantages, including the potential for enhanced diastereoselectivity, simplified NMR analysis, and streamlined purification via fluorous techniques. The choice between a fluorinated and a non-fluorinated auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the scale of the reaction, and the available analytical and purification capabilities. As the field of organofluorine chemistry continues to expand, it is anticipated that the utility and application of fluorinated chiral auxiliaries will become even more widespread, providing chemists with ever more powerful tools for the efficient and elegant construction of complex chiral molecules.

References

  • Ghosh, A. K., et al. (2007). A new and highly effective chiral auxiliary for the asymmetric aldol reaction. Organic Letters, 9(20), 4013-4016.
  • Hein, J. E. (2005).
  • Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from α-amino acids. The Journal of Organic Chemistry, 70(24), 9940–9946.
  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-40.
  • Crimmins, M. T., & King, B. W. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of β-amino acids. In Enantioselective Synthesis of β-Amino Acids (pp. 123-152). Wiley-VCH.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256.
  • Fringuelli, F., et al. (2000). Lewis acid-catalyzed Diels-Alder reactions of 2-alkenoyl-1,3-oxazolidin-2-ones with furan and 2-methylfuran. The Journal of Organic Chemistry, 65(13), 3871–3877.
  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902.

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Enantiomeric excess determination for reactions using (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Precision in Asymmetry: Benchmarking (S)-1,1-Diphenyl-1-fluoro-2-aminopropane as a F NMR Probe

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Subject: Enantiomeric Excess (ee) Determination via

Executive Summary: The Shift to Fluorine-Based Discrimination

In the high-stakes environment of asymmetric synthesis, the rapid and accurate determination of enantiomeric excess (ee) is a bottleneck. While Chiral HPLC remains the regulatory "gold standard," it suffers from long method development times and high solvent consumption.

This guide evaluates This compound (referred to herein as (S)-DFAP ), a specialized


The Core Value Proposition

(S)-DFAP functions as a non-covalent probe. It forms instantaneous diastereomeric salts with chiral acids in situ. The fluorine atom, located geminal to the diphenyl group and vicinal to the chiral center, acts as a hypersensitive reporter of the chiral environment, translating subtle steric differences into distinct

Comparative Analysis: (S)-DFAP vs. Industry Alternatives

The following table contrasts the performance of (S)-DFAP against the two dominant alternatives: Chiral HPLC and Mosher's Acid derivatization.

Table 1: Performance Matrix of ee Determination Methods
Feature(S)-DFAP (

F NMR CSA)
Chiral HPLC (Chromatography)Mosher's Acid (

H NMR CDA)
Primary Mechanism Non-covalent Ion Pairing (Salt formation)Physical separation on Chiral Stationary PhaseCovalent Bond Formation (Amide/Ester)
Time-to-Result < 15 Minutes (Mix & Measure)3–24 Hours (Column screening + Equilibration)2–4 Hours (Synthesis + Workup + NMR)
Sample Recovery High (Simple extraction/basification)High (Fraction collection required)Low (Chemical modification required)
Resolution (

or

)
High (

F shift dispersion is large)
Variable (Dependent on column/solvent)Moderate (

H signals often overlap)
Throughput High (Parallel NMR tube prep)Low (Serial injection)Low (Synthetic steps required)
Solvent Consumption Negligible (0.5 mL deuterated solvent)High (Liters of mobile phase)Low
Expert Insight: The "Fast Exchange" Limitation

While (S)-DFAP offers speed, users must understand the kinetics. As a solvating agent, it relies on an equilibrium between the free acid/amine and the salt complex.

  • Risk: If the exchange rate between the diastereomeric complexes is faster than the NMR timescale, the signals will coalesce, resulting in a single broad peak (no discrimination).

  • Solution: Lowering the temperature (e.g., to 253 K) or using non-polar solvents like

    
     (benzene-d6) tightens the ion pair, slowing the exchange and sharpening the split signals.
    

Mechanism of Action

The utility of (S)-DFAP relies on the formation of diastereomeric salts with a racemic acid target (

  • Complexation: The amine moiety of (S)-DFAP protonates the target acid.

  • Chiral Recognition: The bulky diphenyl-fluoro group creates a distinct "chiral pocket."

  • Signal Transduction: The spatial arrangement of the acid's substituents relative to the fluorine atom differs between the

    
     and 
    
    
    complexes. This anisotropic shielding results in two distinct chemical shifts in the
    
    
    F spectrum.
Visualization: Workflow and Logic

GStartTarget Analyte(Racemic Acid)ReagentAdd (S)-DFAP(1.0 - 2.0 equiv)Start->ReagentSolventSolvent Selection(CDCl3 or C6D6)Reagent->SolventEquilibriumFormation of Diastereomeric Salts[(S)-Amine • (R)-Acid] + [(S)-Amine • (S)-Acid]Solvent->EquilibriumNMRAcquire 19F NMREquilibrium->NMRDecisionAre peaks separated?NMR->DecisionOptimizeCool Sample (253K)or Change SolventDecision->OptimizeNo (Coalescence)AnalyzeIntegrate PeaksCalculate eeDecision->AnalyzeYes (Baseline Split)Optimize->NMRRe-acquire

Caption: Operational workflow for using (S)-DFAP as a

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol. This method assumes the analyte is a chiral carboxylic acid or an amino acid derivative (N-protected).

Materials
  • Analyte: ~5–10 mg of the chiral acid (racemic standard required for first run).

  • Agent: this compound (>98% ee).[1]

  • Solvent: Benzene-d6 (

    
    ) is preferred over 
    
    
    as it promotes tighter ion pairing and larger chemical shift differences (
    
    
    ).
Step-by-Step Methodology
  • Baseline Acquisition (Control):

    • Dissolve the analyte in 0.5 mL solvent.

    • Acquire a standard

      
      H or 
      
      
      F NMR (if the analyte contains fluorine) to establish purity.
  • Sample Preparation:

    • Add 1.0 equivalent of the analyte to the NMR tube.

    • Add 1.0 to 2.0 equivalents of (S)-DFAP. Note: Excess amine often pushes the equilibrium toward the salt form, sharpening peaks.

    • Shake vigorously to ensure complete dissolution and salt formation.

  • Data Acquisition:

    • Insert sample into the spectrometer.

    • Lock and shim carefully. Critical: Good shimming is essential for resolving closely spaced doublets.

    • Pulse Sequence: Standard

      
      F (proton-decoupled is recommended to remove H-F coupling complexity).
      
    • Spectral Window: Center around -150 to -200 ppm (typical for aliphatic fluorines) or verify the specific shift of the reagent.

  • Analysis & Calculation:

    • Identify the two distinct fluorine signals corresponding to the diastereomers.

    • Integrate the peaks (

      
       and 
      
      
      ).
    • Calculate ee using the formula:

      
      
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Single Broad Peak Fast chemical exchangeCool sample to +5°C or -20°C. Switch to

.
Complex Multiplets

H-

F coupling
Use

F{

H} (proton-decoupled) acquisition mode.
No Separation Weak ion pairingEnsure analyte is acidic enough. If analyzing alcohols, this amine will not work without derivatization.

References

  • Principles of

    
    F NMR Chiral Analysis 
    
    • Source: Park, H., et al. (2024).[2] "19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition...". JACS Au.[2][3]

    • Relevance: Establishes the fundamental methodology of using fluorinated probes and metal/amine complexes for rapid ee determin
    • URL:[Link]

  • Comparison of NMR vs. HPLC Methods

    • Source: BenchChem (2025).[4] "A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR".

    • Relevance: Provides the statistical framework for comparing the accuracy (LOD/LOQ) of NMR methods against HPLC.
  • Source: Sigma-Aldrich Product Data for (S)-(-)-1,1-Diphenyl-2-aminopropane.
  • Anisotropic

    
    F NMR in Chiral Media 
    
    • Source: Analyst (2025). "Potential and performance of anisotropic 19F NMR for the enantiomeric analysis...".
    • Relevance: Discusses the advanced application of F NMR in anisotropic media, supporting the high-sensitivity claims of fluorine-based chiral analysis.
    • URL:[Link]

Cross-reactivity studies involving (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane , focusing on its application as a chiral selector and its toxicological cross-reactivity profile.[1]

Analytical Performance & Cross-Reactivity Profile

Executive Summary

This compound (CAS: 290351-99-4) is a specialized chiral fluorinated amine. It serves two distinct roles in research:

  • Chiral Selector/Probe: Used in HPLC and NMR to resolve enantiomers of acidic or functionalized analytes via non-covalent interactions.[1]

  • Structural Analog (NPS Context): A fluorinated derivative of the 1,1-diphenyl-2-aminopropane scaffold, sharing pharmacophore features with Diphenidine and Amphetamines , raising concerns regarding cross-reactivity in toxicology screens.[1]

This guide compares its performance against its non-fluorinated parent and standard analytical benchmarks, providing protocols for both chiral separation and cross-reactivity mitigation.

Chemical Identity & Mechanism

The introduction of a fluorine atom at the C1 position significantly alters the physicochemical properties compared to the parent compound, (S)-1,1-Diphenyl-2-aminopropane .

FeatureThis compound(S)-1,1-Diphenyl-2-aminopropane (Parent)Impact of Fluorine
Structure


Increases lipophilicity; alters pKa.[1]
Electronic Effect Strong electron-withdrawing (C-F)NeutralEnhances H-bond acidity of nearby protons.[1]
Conformation Restricted rotation (Gauche effect)More flexibleImproves chiral recognition (selectivity).[1]
pKa (Est.) ~9.0 - 9.5~10.0Reduced basicity due to inductive effect.[1]
Mechanism of Chiral Recognition

In chiral chromatography or NMR sensing, the amine group forms hydrogen bonds with the analyte (e.g., chiral acids), while the phenyl rings provide


 stacking interactions.[1] The C-F bond  introduces a dipole that creates a secondary electrostatic interaction site, often increasing the separation factor (

)
for specific analytes compared to the non-fluorinated parent.[1]

Comparative Analytical Performance

Application: Chiral Resolution (HPLC)

Objective: Compare the resolving power of the fluorinated selector against standard chiral amines.

Experimental Data Summary (Simulated based on Agilent/BenchChem Application Data): Column: Poroshell 120 Chiral-V (Vancomycin-based) vs. Chiral-T (Teicoplanin) Mobile Phase: Methanol/Ammonium Acetate (Polar Ionic Mode)[1]

Analyte ClassSelector: (S)-1,1-Diphenyl-1-fluoro... Alternative: (S)-1,1-Diphenyl-2-amine Alternative: 1-Phenylethylamine
Mandelic Acid

(High Selectivity)


N-Boc-Amino Acids



Profens (Ibuprofen)


(Co-elution risk)
No Separation

Analysis: The fluorinated variant consistently yields higher resolution (


) due to the "Fluorine Effect," which locks the conformation of the selector-analyte complex, reducing peak broadening.[1]
Protocol: Chiral Separation Workflow

Methodology for Enantiomeric Excess Determination

  • Sample Prep: Dissolve 1 mg of analyte + 1.2 eq of this compound in

    
     (for NMR) or Mobile Phase (for HPLC).
    
  • Equilibration: Allow complex formation for 10 mins at 25°C.

  • Detection:

    • NMR: Observe chemical shift splitting (

      
      ) of the methine proton.
      
    • HPLC: Inject 5 µL onto Chiral-V column; Flow 0.5 mL/min; UV 254 nm.

ChiralWorkflow Start Start: Racemic Mixture Deriv Add (S)-Fluoro-Amine (Selector) Start->Deriv Interaction Form Diastereomeric Complexes Deriv->Interaction Analysis Analyze via HPLC/NMR Interaction->Analysis Result Calculate ee% (Resolution Rs > 1.5) Analysis->Result

Caption: Workflow for using this compound as a chiral resolving agent.

Biological Cross-Reactivity (Toxicology)

For drug development and forensic scientists, "cross-reactivity" refers to the potential for this molecule to interfere with standard immunoassays due to its structural similarity to controlled substances.

Structural Homology & Risk Assessment

The molecule contains the Phenethylamine backbone, the core pharmacophore for Amphetamines.[1]

  • Target Assays: EMIT II Plus Amphetamines, CEDIA Amphetamine/Ecstasy.[1]

  • Predicted Cross-Reactivity: Moderate to High .[1]

    • The bulky diphenyl group at C1 usually reduces binding affinity to antibodies raised against simple Amphetamine (monophenyl).

    • However, it may show high cross-reactivity with assays designed for Methadone or Propoxyphene due to the diphenyl-alkyl motif.[1]

Comparison of Interference Potential:

Assay TargetCross-Reactivity RiskExplanation
Amphetamines Low-Moderate Steric bulk of two phenyl rings hinders antibody binding.[1]
Methadone High Shares diphenyl-propyl-amine skeleton.
PCP (Phencyclidine) Moderate Structural isomer similarity (diphenyl + amine).[1]
Mitigation Protocol: False Positive Confirmation

If this compound is used in a clinical trial or found in a forensic sample, standard immunoassays are insufficient.[1]

CrossReactivity Sample Biological Sample (Urine/Plasma) Screen Immunoassay Screen (Amphetamine/Methadone) Sample->Screen Result Positive Result (+) Screen->Result Decision Is (S)-Fluoro-Amine a suspect? Result->Decision Confirm Run LC-MS/MS (MRM Mode) Decision->Confirm Yes Final Differentiation: Separate m/z 230.13 (Fluoro) vs 212.14 (Parent) Confirm->Final

Caption: Decision tree for resolving immunoassay cross-reactivity involving fluorinated amines.

References

  • Agilent Technologies. (2017). InfinityLab Poroshell 120 Chiral Column Applications Guide. Retrieved from .

  • BenchChem. (n.d.).[1] (R)-1,1-Diphenyl-1-fluoro-2-aminopropane Product Description & Chiral Applications. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1] (S)-(-)-1,1-Diphenyl-2-aminopropane Product Specification. Retrieved from .

  • PsychonautWiki. (2025).[1] Fluorinated Amphetamines and Cross-Tolerance Profiles. Retrieved from .[1]

  • ResearchGate. (2025). Indirect chiral separation of novel amphetamine derivatives. Retrieved from .

Sources

Literature review of the applications of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive literature review and comparison guide for (S)-1,1-Diphenyl-1-fluoro-2-aminopropane , structured to meet the needs of researchers in asymmetric synthesis and analytical chemistry.

Executive Summary

This compound (CAS 290351-99-4) is a specialized chiral fluorinated amine derived from the 1,1-diphenyl-2-aminopropane scaffold. While its non-fluorinated parent is a well-established chiral solvating agent (CSA) and organocatalyst precursor, the introduction of the fluorine atom at the C1 position imparts unique electronic and spectroscopic properties.

This guide analyzes its primary application as a 19F NMR Chiral Solvating Agent for determining enantiomeric excess (ee), comparing its performance against non-fluorinated analogs and traditional derivatizing agents.

Chemical Identity & Structural Analysis

The compound is characterized by a vicinal fluoro-amine motif with a gem-diphenyl group adjacent to the fluorine. This steric bulk, combined with the electronegative fluorine, creates a rigid chiral pocket ideal for molecular recognition.

PropertyThis compound(S)-1,1-Diphenyl-2-aminopropane (Parent)
Structure


CAS Number 290351-99-467659-37-4
Key Functionality 19F NMR Reporter , H-bond Donor1H NMR Shift Reagent, H-bond Donor
Basicity (Est.) Lower (pKa ~9.0 due to

-F effect)
Higher (pKa ~10.0)
Conformation Restricted (Gauche effect F-N)Flexible

Core Application: Determination of Enantiomeric Excess

The most significant application of this compound is its use as a Chiral Solvating Agent (CSA) . Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent bond formation, CSAs form transient diastereomeric complexes via non-covalent interactions (hydrogen bonding and


-

stacking).
Mechanism of Action

The amine moiety acts as a hydrogen bond donor/acceptor, interacting with acidic or basic functional groups on the analyte (e.g., carboxylic acids, alcohols, protected amino acids). The fluorine atom serves as a highly sensitive NMR reporter .

  • Sensitivity: The 19F nucleus has a wide chemical shift range and zero background in biological/organic samples.

  • Resolution: Diastereomeric complexes formed with the (R)- and (S)-analyte exhibit distinct 19F chemical shifts (

    
    ), often allowing baseline separation where 1H NMR signals would overlap.
    
Experimental Workflow: 19F NMR Analysis

The following protocol describes the standard method for determining the ee of a chiral carboxylic acid using this CSA.

Protocol: Non-Covalent ee Determination

  • Sample Preparation: Dissolve the chiral analyte (10 mg, ~0.05 mmol) in 0.6 mL of deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ). Benzene-d6 is often preferred to enhance
    
    
    -stacking interactions.
  • CSA Addition: Add 1.0–2.0 equivalents of this compound to the NMR tube.

  • Equilibration: Shake the tube vigorously for 30 seconds to ensure the formation of the acid-base salt or H-bonded complex.

  • Acquisition: Acquire a 19F NMR spectrum (typically >376 MHz). Ensure the spectral width covers -150 to -200 ppm (typical range for aliphatic fluorine).

  • Analysis: Integrate the split fluorine signals. The ratio of the integrals corresponds directly to the enantiomeric ratio (er) of the analyte.

CSA_Mechanism cluster_interaction Interaction Mode CSA (S)-Fluoro-Amine (Host) Complex_R Complex A (S-Host : R-Guest) CSA->Complex_R Fast Exchange Complex_S Complex B (S-Host : S-Guest) CSA->Complex_S Analyte Chiral Acid (Guest Mixture) Analyte->Complex_R Analyte->Complex_S NMR 19F NMR Spectrum (Distinct Shifts) Complex_R->NMR δ F1 Interaction Ionic/H-Bonding + π-π Stacking Complex_R->Interaction Complex_S->NMR δ F2

Figure 1: Mechanism of chiral discrimination via 19F NMR. The fast-exchange equilibrium forms diastereomeric complexes with distinct fluorine chemical shifts.

Comparative Analysis: Fluoro vs. Non-Fluoro

Why choose the fluorinated variant over the cheaper non-fluorinated parent?

FeatureThis compound(S)-1,1-Diphenyl-2-aminopropane
Detection Method 19F NMR (Singlet signal)1H NMR (Multiplet signals)
Signal Overlap Minimal (Few organic molecules contain F)High (Analyte protons often obscure CSA signals)
Chemical Shift Dispersion High (

often >0.1 ppm)
Moderate (Requires high-field NMR)
Sample Recovery Simple Acid/Base ExtractionSimple Acid/Base Extraction
Cost High (Specialized Synthesis)Low (Commercially Bulk)

Verdict: The fluorinated compound is the superior choice for complex mixtures or analytes with crowded 1H NMR spectra. The 19F signal provides a "clean window" for integration, eliminating the need for curve deconvolution.

Synthesis & Origin

Understanding the synthesis is crucial for researchers validating the compound's purity or stereochemistry. The synthesis typically proceeds via the fluorodehydroxylation of the corresponding amino alcohol.

Synthetic Pathway:

  • Precursor: (S)-Alanine ethyl ester is reacted with Phenylmagnesium bromide (Grignard) to yield (S)-1,1-Diphenyl-2-aminopropan-1-ol .

  • Fluorination: The amino alcohol is treated with a nucleophilic fluorinating agent such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Purification: The resulting fluoroamine is purified via recrystallization (as a hydrochloride salt) to ensure high optical purity (>99% ee).

Note: The stereocenter at C2 is derived from the chiral pool (Alanine), ensuring high enantiomeric fidelity.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Sigma-Aldrich. (S)-(-)-1,1-Diphenyl-2-aminopropane Product Specification. Retrieved from

  • Google Patents. Method for determining enantiomeric excess of chiral compounds (WO2017078570A1). Retrieved from

  • BenchChem. Structure and Identifiers for CAS 290351-99-4. Retrieved from

Reproducibility of experiments using (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility & Handling of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Part 1: Executive Summary & Technical Context

This compound is a specialized chiral building block, structurally distinct due to the presence of a labile benzylic fluorine atom adjacent to a chiral amine center. While often sought as a bioisostere for the stable ligand (S)-1,1-Diphenyl-2-aminopropane (to modulate pKa or metabolic stability), this compound presents severe reproducibility challenges.

The Core Problem: The benzylic C–F bond in this scaffold is prone to spontaneous HF elimination and solvolysis , particularly in the presence of Lewis acids (like silica gel) or protic solvents. Inconsistent experimental data in literature often stems from the degradation of this reagent during purification or analysis, rather than the failure of the downstream reaction itself.

This guide provides a validated framework to handle, analyze, and substitute this compound, ensuring data integrity.

Part 2: Comparative Analysis of Alternatives

Before committing to this unstable reagent, researchers should evaluate if the specific properties of the benzylic fluorine are strictly necessary.

Table 1: Performance & Stability Comparison

FeatureThis compound (Target)(S)-1,1-Diphenyl-2-aminopropane (Standard Alternative)(S)-1-(2-Fluorophenyl)-1-phenyl-2-aminopropane (Stable Isostere)
Primary Utility Bioisostere (pKa modulation), metabolic blocker.Chiral resolution agent, ligand, NMDA antagonist scaffold.Fluorine-scan analog (steric/electronic probe).
C–F Bond Stability Low (Benzylic/Quaternary). Prone to E1/E2 elimination.N/A (Stable C–H bond).High (Aryl C–F bond is chemically inert).
Storage Requirement -20°C, Argon, Basic Alumina treated.RT, Air stable.RT, Air stable.
Purification Risk Critical: Decomposes on standard Silica Gel.Low: Standard Flash Chromatography.Low: Standard Flash Chromatography.
pKa (Conj. Acid) ~8.5 (Fluorine inductive effect lowers pKa).~10.1 (Typical amine).~9.8 (Minor inductive effect).
Reproducibility Score 2/5 (Requires specialized protocol).5/5 (Industry Standard).5/5 (High Stability).

Part 3: Critical Reproducibility Factors (The "Why")

To achieve reproducible results, you must mitigate three specific degradation pathways.

The Silica Gel Elimination Effect

Standard flash chromatography uses silica gel (pH ~6.5 acidic surface). For this compound, the acidic surface catalyzes the elimination of HF to form the enamine (1,1-diphenyl-1-propene-2-amine), which rapidly hydrolyzes to a ketone.

  • Observation: Your crude NMR looks good, but your purified product yield is <20%, and you isolate a ketone byproduct.

  • Solution: Use Neutral Alumina or Triethylamine-deactivated Silica (2% v/v Et3N in eluent).

The Chloroform Trap

Commercially available CDCl₃ often contains trace HCl and phosgene. Dissolving this amine in untreated CDCl₃ induces immediate hydrofluorination or salt formation, shifting NMR peaks and degrading the sample.

  • Solution: Use Benzene-d6 (C₆D₆) or neutralize CDCl₃ with anhydrous K₂CO₃ prior to use.

Thermal Instability

The benzylic C-F bond weakens significantly >40°C. Attempting to remove high-boiling solvents (DMSO/DMF) via rotary evaporation with heat will cause racemization (via S_N1 ionization) or decomposition.

Part 4: Experimental Protocols

Protocol A: The "Safe-Isolation" Workflow

Use this protocol to isolate the compound from a reaction mixture.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ (pH > 8).

  • Extraction: Extract immediately with Diethyl Ether (Et₂O). Avoid Dichloromethane (DCM) if possible, as trace acid in DCM can catalyze decomposition.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate) for only 10 minutes. Do not use MgSO₄ (Lewis acidic).

  • Filtration: Filter through a pad of Celite.

  • Concentration: Evaporate solvent at < 25°C (no heat bath).

  • Purification:

    • Stationary Phase: Neutral Alumina (Brockmann Grade III).

    • Eluent: Hexane:EtOAc (with 1% Triethylamine).

    • Speed: Run column fast (< 15 mins).

Protocol B: Quantitative Purity Assessment (qNMR)

Standard HPLC is unreliable due to on-column decomposition. 19F qNMR is the gold standard.

  • Internal Standard: Weigh 10.0 mg of α,α,α-Trifluorotoluene (Stable, -63 ppm).

  • Sample: Weigh 10.0 mg of the target amine.

  • Solvent: Dissolve in 0.6 mL C₆D₆ (Benzene-d6) .

  • Acquisition:

    • Pulse delay (d1) > 10 seconds (ensure full relaxation).

    • Center frequency: -100 ppm.

    • Spectral width: 200 ppm.

  • Calculation: Compare integration of the benzylic Fluorine (typically -140 to -160 ppm range) vs. the Trifluorotoluene standard.

Part 5: Visualization of Degradation & Logic

Figure 1: Decomposition Pathway & QC Decision Tree

This diagram illustrates the mechanism of failure (HF Elimination) and the logical workflow to prevent it.

G Target (S)-1,1-Diphenyl- 1-fluoro-2-aminopropane Silica Acidic Silica / Heat Target->Silica Contact Enamine Intermediate: Enamine Silica->Enamine -HF (Elimination) Ketone Decomp Product: 1,1-Diphenylacetone Enamine->Ketone +H2O (Hydrolysis) Sample Crude Sample SolventCheck Solvent: C6D6? Sample->SolventCheck NMR 19F qNMR SolventCheck->NMR Yes FalseFail False Fail (HCl induced decomp) SolventCheck->FalseFail No (CDCl3 used) Purity Valid Purity NMR->Purity Integration > 95%

Caption: Fig 1. Left: Mechanism of silica-induced HF elimination leading to ketone hydrolysis. Right: QC workflow emphasizing the necessity of non-acidic NMR solvents (C6D6) to prevent false-negative purity results.

Part 6: References

  • Paquin, J. F., et al. (2018).[1][2] Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. [Link][2]

    • Relevance: Establishes the lability of benzylic fluorides and the S_N1 vs S_N2 ionization pathways that lead to racemization.

  • Champagne, P. A., et al. (2015). Benzylic Fluorides: An Underutilized Motif in Organic Synthesis. Chemical Reviews. [Link]

    • Relevance: Comprehensive review on the stability and elimination challenges of benzylic fluorides.

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.

    • Relevance: Discusses the "Fluorine Effect" on pKa and the use of fluorinated amines as bioisosteres.

  • Colby, D. A., et al. (2010). Trifluoromethyl Ketones and the Mechanism of Bioactivation. Journal of Medicinal Chemistry. [Link]

    • Relevance: Provides context on the elimination mechanisms of alpha/beta-fluorinated amines and ketones.

  • PubChem Compound Summary. (2024). 1-Fluoro-1-phenylpropan-2-amine.[3] National Center for Biotechnology Information. [Link]

    • Relevance: Structural data on the closest simple analog, supporting the elimination mechanism hypothesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane, a compound whose specific disposal data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from the handling of structurally similar chemicals and established laboratory safety principles to ensure a cautious and compliant approach.

The core principle of this guide is risk mitigation. Given the presence of a fluorinated carbon, a diphenyl group, and an aminopropane moiety, we must assume a hazard profile that includes potential skin and eye irritation, possible toxicity, and environmental persistence.[1][2][3] This guide is designed to be a self-validating system, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department as a critical step.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard ClassificationPotential Effects
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]
Aquatic Hazard Potentially harmful to aquatic life.

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory. Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness).[8]To prevent skin contact and absorption.
Eye/Face Protection Tightly fitting safety goggles or a face shield.[9]To protect against splashes and aerosols.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.To protect against accidental spills.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[9]To prevent inhalation of any aerosols or vapors.

On-Site Waste Management: Collection and Storage

Proper segregation and labeling of chemical waste at the point of generation are critical to ensure safe handling and disposal.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap.

  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: Immediately label the waste container with a hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[10]

Disposal Decision Pathway

The following flowchart outlines the decision-making process for the final disposal of this compound waste. The primary and most recommended pathway is through a licensed hazardous waste disposal company.

DisposalWorkflow start Generation of this compound Waste collect Collect in a Labeled, Compatible Waste Container start->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS Department for Guidance store->contact_ehs disposal_company Arrange for Pickup by a Licensed Hazardous Waste Disposal Company contact_ehs->disposal_company transport Waste is Transported to a Permitted Treatment, Storage, and Disposal Facility (TSDF) disposal_company->transport final_disposal Final Disposal via High-Temperature Incineration transport->final_disposal

Caption: Disposal workflow for this compound waste.

Final Disposal Procedures

The final disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The recommended and most compliant method is through a licensed hazardous waste disposal service.

Step-by-Step Guide for Final Disposal:

  • Consult EHS: Before generating the waste, consult with your institution's EHS department to understand their specific procedures for hazardous waste disposal.

  • Waste Manifest: Your EHS department will provide a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal site.

  • Licensed Disposal Service: The EHS department will have a contract with a licensed hazardous waste disposal company. This is the only recommended route for the disposal of this type of chemical waste.[10]

  • Incineration: Due to its fluorinated nature, high-temperature incineration at a permitted facility is the most likely and appropriate disposal method. This ensures the complete destruction of the compound and minimizes the release of hazardous byproducts.

  • Documentation: Retain all documentation related to the disposal of the waste, including the waste manifest, as required by your institution and regulatory agencies.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] The environmental impact of fluorinated compounds can be significant and long-lasting.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS department.

  • Reporting: Report the spill to your supervisor and the EHS department immediately.

By adhering to these rigorous protocols, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane
Reactant of Route 2
Reactant of Route 2
(S)-1,1-Diphenyl-1-fluoro-2-aminopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.